Quercetin dihydrate is the crystalline form of quercetin containing two water molecules per quercetin molecule (C₁₅H₁₀O₇·2H₂O) [1]. It is the primary form sold on the market and used as a raw material in research [1]. However, this hydrate form is a major obstacle for advanced drug delivery systems.
The core challenge is its very low water solubility, which leads to poor bioavailability and limits its therapeutic applications [2] [1] [3]. For researchers, the key is to manage the hydrate form during processing, as the presence of water can be detrimental to the stability and performance of final formulations like amorphous solid dispersions (ASDs) [1].
The table below summarizes the key characteristics of different quercetin forms that are relevant for pharmaceutical development.
| Property | This compound (QUE-DH) | Anhydrous Quercetin (QUE-AH) | Amorphous Quercetin (QUE-AM) |
|---|---|---|---|
| Chemical Structure | C₁₅H₁₀O₇·2H₂O [1] | C₁₅H₁₀O₇ [1] | C₁₅H₁₀O₇ (non-crystalline) |
| Crystalline Nature | Crystalline [1] | Crystalline (metastable polymorph) [1] | Non-crystalline [1] |
| Stability & Hygroscopicity | Loses water at ~100°C; stable at high temperature in air [1] | Reformed from QUE-AM; hygroscopic [1] | Less stable; absorbs water, reverting to QUE-AH [1] |
| Suitability for ASDs | Not suitable (water content undesirable) [1] | Preferred starting material [1] | Directly used to form ASDs [1] |
Current research focuses on overcoming the inherent limitations of this compound. Two promising approaches are physical mixtures with polymers and nanotechnology-based delivery systems.
A 2025 study found that physical mixtures (PMs) of anhydrous quercetin (QUE-AH) with polymers can achieve better solubility than amorphous solid dispersions (ASDs) [1]. ASDs often face "gel-like phase separation" during dissolution, hindering drug release.
Nanotechnology offers a transformative solution by using lipid-based, polymeric, or inorganic nanoparticles to improve quercetin's solubility, stability, and targeted delivery [2].
For researchers developing quercetin-based therapies, the decision flow and mechanism understanding are crucial. The diagram below outlines a structured approach to formulation strategy, while the signaling pathway map summarizes its complex biological mechanisms.
Formulation strategy workflow for this compound, highlighting paths to overcome solubility limits.
Quercetin modulates multiple cellular signaling pathways to exert diverse therapeutic effects.
Despite promising advancements, several challenges require further investigation [2] [4]. Key areas include:
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent flavonol belonging to the flavonoid class of polyphenolic compounds, widely distributed throughout the plant kingdom [1] [2]. As a secondary metabolite, quercetin plays crucial physiological roles in plants while demonstrating significant bioactive potential in human systems [3]. The dihydrate form refers to the crystalline structure containing two water molecules, which can influence its solubility and stability characteristics. Chemically, quercetin features a diphenylpropane skeleton (C6-C3-C6) consisting of two benzene rings (A and B) connected via a heterocyclic pyrone ring (C) containing oxygen [2] [4]. The presence of five hydroxyl groups at positions 3, 5, 7, 3', and 4' defines its antioxidant capacity and biological activity, with the catechol structure in the B-ring and the 3-OH group being particularly significant for free radical scavenging [5] [2].
Quercetin serves as an aglycone backbone for various glycosylated derivatives found in nature, with its bioavailability and metabolism significantly influenced by the type and position of sugar moieties [6]. While the search results do not specifically differentiate between quercetin and its dihydrate form, the fundamental biochemical and physiological actions described in the literature apply to both, with potential differences in solubility, crystallization behavior, and pharmaceutical processing characteristics that may be relevant for drug development applications.
Table 1: Fundamental physicochemical properties of quercetin
| Property | Description | Research Significance |
|---|---|---|
| IUPAC Name | 3,3′,4′,5,7-pentahydroxyflavone or 3,3′,4′,5,7-pentahydroxy-2-phenylchromen-4-one | Standardization of chemical nomenclature [5] |
| Molecular Formula | C₁₅H₁₀O₇ (anhydrous basis) | Fundamental chemical identification |
| Crystal Form | Dihydrate contains two water molecules in crystalline structure | Impacts solubility, stability and pharmaceutical processing |
| Solubility | Poor aqueous solubility (~0.01 mg/mL at 25°C); soluble in alcohol and lipids [6] | Major limitation for bioavailability; requires formulation strategies |
| Appearance | Yellow crystalline solid with bitter taste [2] | Physical characterization in raw material assessment |
| UV Absorption | Strong absorption at 368 nm due to molecular structure [7] | Basis for analytical detection methods (HPLC) |
The chemical structure of quercetin features three benzene rings (A, B, and C) with specific hydroxylation patterns that dictate its biological activity [2] [4]. The presence of a catechol group in the B-ring (3',4'-dihydroxy configuration) and the 3-OH group in the C-ring are particularly significant for electron delocalization, granting quercetin superior antioxidant capacity compared to many other flavonoids [2]. The dihydrate form represents a crystalline modification where water molecules are incorporated into the crystal lattice, which can influence dissolution behavior and stability profiles - important considerations for pharmaceutical development [6].
Table 2: Bioavailability limitations and current enhancement strategies for quercetin
| Limitation Factor | Impact | Current Enhancement Strategies |
|---|---|---|
| Aqueous Solubility | Low solubility (~0.01 mg/mL) limits absorption [6] | Nanoparticle systems, cyclodextrin complexes, solid dispersions |
| First-Pass Metabolism | Extensive intestinal/hepatic metabolism (>40%) [3] | Encapsulation, prodrug approaches, alternative administration routes |
| Absorption Rate | Only 3-17% of administered dose absorbed in humans [3] | Lipid-based delivery systems, nanoemulsions, mucoadhesive carriers |
| Systemic Circulation | Rapid clearance (<1 hour) and conjugation to inactive metabolites [3] | Sustained-release formulations, targeted delivery systems |
| Tissue Distribution | Variable tissue concentrations despite plasma levels | Tissue-specific targeting, ligand-conjugated carriers |
The bioavailability challenges associated with quercetin represent significant hurdles for its therapeutic application [6] [3]. Despite promising in vitro activity, these pharmacokinetic limitations have hampered clinical translation. Research indicates that only 3-17% of an orally administered quercetin dose is absorbed in humans, with even this fraction undergoing extensive first-pass metabolism to form glucuronidated, sulfated, or methylated metabolites [3]. The aqueous solubility of quercetin is exceptionally low (approximately 0.01 mg/mL at 25°C), creating substantial barriers to intestinal absorption [6]. Furthermore, quercetin undergoes rapid systemic clearance with an elimination half-life typically under one hour, and its intrinsic activity is estimated at less than 10% due to extensive metabolic conversion [3].
To address these challenges, numerous advanced delivery strategies have been investigated. Nanoparticle-based systems have demonstrated particular promise, with lipid nanoparticles, polymeric nanoparticles, and inorganic carriers like mesoporous silica nanoparticles showing enhanced bioavailability profiles [6] [3]. Cyclodextrin complexation has yielded remarkable improvements, with methyl-β-cyclodextrin increasing quercetin's water solubility by 254-fold while simultaneously enhancing antioxidant activity by 10% [3]. Additional approaches include nanoemulsions, solid dispersions, liposomal systems, and micellar formulations, all designed to improve dissolution characteristics, protect against premature metabolism, and potentially facilitate targeted delivery to specific tissues [6] [8].
Quercetin exerts multifaceted effects on cellular signaling pathways, contributing to its diverse physiological actions. The compound demonstrates a unique ability to modulate multiple targets simultaneously, resulting in a broad spectrum of biological activities.
The following diagram illustrates quercetin's modulation of major signaling pathways involved in its therapeutic actions:
Schematic of quercetin's multi-pathway modulation. Quercetin simultaneously regulates MerTK, glucose metabolism, and inflammatory pathways through distinct mechanisms.
Quercetin demonstrates significant potential as a cancer therapeutic through its modulation of the Myeloid-epithelial-reproductive tyrosine kinase (MerTK) pathway [1]. MerTK, a member of the TAM (Tyro3-Axl-MerTK) receptor tyrosine kinase family, plays a crucial role in efferocytosis - the process of apoptotic cell clearance - and promotes an immunosuppressive tumor microenvironment [1]. Quercetin effectively inhibits MerTK-mediated signaling cascades, reducing tumor progression, angiogenesis, and immune evasion mechanisms. Specifically, quercetin suppresses PD-L1 expression, inhibits cancer stem cell maintenance, and enhances apoptosis in malignant cells [1].
The MerTK pathway inhibition also disrupts efferocytosis-induced secretion of anti-inflammatory cytokines including IL-4, IL-10, IL-13, and transforming growth factor β (TGF-β), which normally promote tumor progression, invasion, and metastasis [1]. Quercetin additionally demonstrates potent effects on the TGF-β signaling pathway, reducing TGF-β1, SMAD2, SMAD3, and SMAD4 levels while upregulating the negative regulator SMAD7 [1]. This comprehensive modulation of MerTK and associated pathways positions quercetin as a promising complementary agent alongside established MerTK inhibitors, with potential to overcome limitations of targeted therapies while reducing off-target effects [1].
Quercetin exhibits significant beneficial effects on glucose metabolism and insulin sensitivity, with mechanisms elucidated at both cellular and organismal levels [9]. In skeletal muscle cells (L6 myotubes), quercetin at physiological concentrations (0.1-1 nM) significantly promotes glucose uptake through translocation of glucose transporter type 4 (GLUT4) to the plasma membrane [9]. This process occurs through distinct signaling pathways depending on the concentration and metabolic context. At lower concentrations (0.1-1 nM), quercetin principally activates the CaMKKβ/AMPK pathway, while at higher concentrations (10 nM), it additionally engages the IRS1/PI3K/Akt signaling cascade [9].
The metabolite isorhamnetin (3′-O-methyl quercetin) demonstrates complementary mechanisms, preferentially activating the JAK2/STAT pathway to promote GLUT4 translocation [9]. This pathway diversification suggests quercetin and its metabolites can maintain glucose homeostasis through redundant mechanisms, enhancing robustness of effect. The physiological relevance of these findings is supported by in vivo studies where oral administration of quercetin glycoside (10 and 100 mg/kg body weight) significantly induced GLUT4 translocation to the plasma membrane of skeletal muscles in mice, with corresponding plasma concentrations of quercetin aglycone measured at 4.95 and 6.80 nM, respectively [9]. These findings underscore quercetin's potential in managing metabolic disorders including type 2 diabetes through multi-pathway regulation of glucose uptake.
Quercetin's antioxidant capacity represents one of its most extensively documented biological activities [2]. The compound's molecular structure enables direct free radical scavenging through hydrogen atom donation from its phenolic hydroxyl groups, with the catechol group in the B-ring and the 3-OH group being particularly important for electron delocalization [2]. Quercetin demonstrates potent activity against diverse reactive oxygen species including DPPH, hydroxyl radicals, nitric oxide, hydrogen peroxide, and superoxide anions [2]. Beyond direct free radical neutralization, quercetin upregulates endogenous antioxidant defense systems including glutathione, superoxide dismutase, and catalase, while inhibiting pro-oxidant enzymes such as NADPH oxidase and xanthine oxidase [2].
The anti-inflammatory properties of quercetin involve multi-level regulation of inflammatory signaling cascades [2]. Quercetin suppresses nuclear factor kappa B (NF-κB) translocation to the nucleus, reducing expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1] [2]. It also inhibits the production of inflammatory enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) [2]. Additionally, quercetin modulates arachidonic acid metabolism, reducing prostaglandin and leukotriene synthesis [2]. These anti-inflammatory effects are particularly relevant in the context of chemotherapy-induced inflammation, where NF-κB activation can impede cancer treatment and promote metastasis [1].
Table 3: Documented therapeutic applications of quercetin across disease areas
| Therapeutic Area | Proposed Mechanisms | Research Evidence |
|---|---|---|
| Oncology | MerTK pathway inhibition, PD-L1 suppression, CSC maintenance inhibition, enhanced apoptosis [1] | In vitro and in vivo studies showing reduced tumor progression, angiogenesis, and immune evasion [1] |
| Metabolic Disorders | AMPK and PI3K/Akt activation, GLUT4 translocation, JAK/STAT pathway modulation [9] | Clinical and pre-clinical studies demonstrating improved glucose uptake and insulin sensitivity [9] |
| Cardiovascular Health | Antioxidant protection, endothelial function improvement, cholesterol reduction, blood pressure lowering [2] | Epidemiological studies and clinical trials showing cardiovascular risk reduction [2] |
| Neurodegenerative Diseases | Oxidative stress reduction, anti-apoptotic effects, anti-inflammatory actions [2] | In vitro models demonstrating neuroprotection against H₂O₂-induced cytotoxicity [2] |
| Anti-inflammatory Conditions | NF-κB inhibition, cytokine suppression, COX-2 and iNOS downregulation [2] | Multiple in vitro and animal studies showing reduced inflammatory markers [2] |
The therapeutic potential of quercetin extends across multiple disease domains, with varying levels of evidence supporting its application. In oncology, quercetin demonstrates promising chemosensitizing properties, enhancing the efficacy of conventional chemotherapeutic agents against various drug-resistant tumors [1]. The compound's ability to modulate multiple signaling pathways simultaneously - including MerTK, TGF-β, and PD-L1 - positions it as a valuable complementary approach alongside targeted therapies [1]. Emerging evidence suggests that advanced delivery systems such as nanoparticle-based formulations can further enhance quercetin's antitumor efficacy by improving bioavailability and enabling tumor-specific targeting [1] [6].
In metabolic diseases, quercetin's effects on glucose homeostasis have been demonstrated in both cellular and animal models [9]. Human studies have reported beneficial effects on blood pressure, lipid profiles, and inflammatory markers, though results have shown some variability potentially related to dosing regimens and interindividual differences in quercetin metabolism [2]. The demonstrated effects of quercetin at physiological concentrations (low nM range) strengthen the case for its biological relevance in metabolic regulation [9]. For neurodegenerative conditions, quercetin has shown neuroprotective properties in experimental models, reducing oxidative stress and apoptosis in neuronal cells exposed to toxic insults [2]. Similarly, in cardiovascular contexts, quercetin improves endothelial function, reduces oxidative damage, and modulates inflammatory processes implicated in atherosclerosis development and progression [2].
High-performance liquid chromatography (HPLC) represents the most widely employed analytical technique for quercetin quantification in various matrices, including pharmaceutical formulations, biological samples, and plant extracts [5] [7]. The following optimized protocol has been validated according to International Conference on Harmonisation (ICH) guidelines:
Chromatographic Conditions:
Validation Parameters:
Alternative methodologies include Ultra Performance Liquid Chromatography (UPLC) systems, which can reduce analysis time to 7 minutes while maintaining resolution using C18 columns (e.g., Phenomenex Luna 5 μm, 150 mm × 4.6 mm) with acetonitrile:0.1% formic acid buffer (50:50 v/v) mobile phase at 1 mL/min flow rate and detection at 371 nm [10]. For complex biological matrices, LC-MS/MS methods provide enhanced sensitivity and specificity, with applications demonstrated in plasma and urine samples following administration [10].
The following experimental protocol has been established to evaluate quercetin's effects on glucose metabolism in skeletal muscle cells:
Cell Culture and Differentiation:
Treatment and Assessment:
Key Findings:
This experimental approach demonstrates quercetin's efficacy at physiologically relevant concentrations and elucidates the concentration-dependent engagement of distinct signaling pathways.
This compound represents a biologically active flavonoid with multifaceted mechanisms of action and promising therapeutic potential across numerous disease areas. Its ability to simultaneously modulate multiple signaling pathways - including MerTK in oncology, AMPK/PI3K in metabolic diseases, and NF-κB in inflammation - underscores its value as a multi-target therapeutic agent. However, significant challenges remain regarding its poor bioavailability and variable pharmacokinetic profile, necessitating advanced formulation strategies such as nanoparticle-based delivery systems, cyclodextrin complexes, and lipid-based carriers [6] [3].
Future research directions should prioritize well-designed clinical trials to validate pre-clinical findings, particularly in the context of combination therapies with conventional treatments [1]. Further investigation into the differential effects of quercetin and its metabolites, such as isorhamnetin, will clarify their respective contributions to observed physiological effects [9]. Additionally, optimizing delivery systems to enhance target tissue accumulation while minimizing interindividual variability in response represents a critical frontier in quercetin research [6] [3]. As analytical methods continue to improve in sensitivity and specificity, particularly with advances in LC-MS/MS applications, researchers will gain enhanced capability to monitor quercetin pharmacokinetics and pharmacodynamics in clinical settings [7] [10].
Quercetin Dihydrate (3,3′,4′,5,7-pentahydroxyflavone dihydrate; chemical formula C₁₅H₁₀O₇·2H₂O) represents a crystalline hydrate form of the flavonol quercetin that demonstrates enhanced stability under ambient conditions compared to its anhydrous counterparts. This distinct molecular arrangement features a triclinic crystal structure that significantly influences its physicochemical behavior and biological activity [1]. The compound's core chemical architecture consists of a diphenylpropane skeleton characterized by two benzene rings (A and B) connected through a heterocyclic pyrone ring (C) containing oxygen. This fundamental structure supports extended electron conjugation across the molecular system, conferring exceptional redox-active properties that underlie its potent antioxidant capabilities [2].
The antioxidant proficiency of this compound primarily originates from the electronic configuration and substitution pattern of hydroxyl groups, particularly at the 3',4'-positions on the B-ring (catechol structure), the 3-position on the C-ring, and the 5,7-positions on the A-ring. These critical functional groups facilitate hydrogen atom transfer and single electron transfer mechanisms, enabling efficient neutralization of reactive oxygen species (ROS) [2]. The ortho-dihydroxy configuration in the B-ring provides exceptional stability to radical intermediates through hydrogen bonding and electron delocalization, while the 2,3-double bond in conjugation with a 4-oxo function in the C-ring establishes a highly effective radical-scavenging pharmacophore [3]. Despite these favorable structural attributes, this compound faces significant biopharmaceutical challenges, including extremely low aqueous solubility (approximately 1 μg/mL) and consequent poor oral bioavailability, with human absorption rates ranging from only 3-17% of administered doses [2]. This limitation has prompted extensive research into advanced delivery systems to overcome these pharmacokinetic constraints.
This compound exerts its antioxidant activity through multiple complementary mechanisms that operate at both molecular and cellular levels. The direct scavenging capacity against reactive oxygen and nitrogen species represents the most fundamental antioxidant pathway, wherein this compound donates hydrogen atoms or electrons to neutralize free radicals, forming stable phenoxyl radicals that terminate radical chain reactions [2]. The compound demonstrates particular efficacy against a broad spectrum of oxidative species, including superoxide anion radicals (O₂•⁻), hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻) [3]. This versatile reactivity profile stems from the favorable redox potential of approximately 0.33 eV, which enables efficient electron transfer to biologically relevant oxidants while maintaining sufficient stability of the resulting quercetin semiquinone radical.
The metal chelation capacity of this compound significantly augments its antioxidant function by preventing transition metal-catalyzed free radical generation. The compound's catechol moiety in the B-ring and carbonyl group at the C-4 position create optimal coordination sites for metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) [4]. This chelation activity inhibits Fenton and Haber-Weiss reactions that would otherwise generate highly reactive hydroxyl radicals, thereby reducing metal-induced oxidative damage. Research has demonstrated that this compound can form stable complexes with iron ions, creating nanoparticles (QFN) that exhibit remarkable ROS-scavenging properties while simultaneously addressing the compound's solubility limitations [4].
Table 1: Primary Direct Antioxidant Mechanisms of this compound
| Mechanism | Structural Basis | Molecular Targets | Biological Consequences |
|---|---|---|---|
| Hydrogen Atom Transfer | 3',4'-dihydroxy catechol structure | Peroxyl radicals (ROO•), alkoxyl radicals (RO•) | Termination of lipid peroxidation chain reactions |
| Single Electron Transfer | Extended electron conjugation across flavonoid skeleton | Superoxide (O₂•⁻), peroxynitrite (ONOO⁻) | Neutralization of ROS before cellular damage |
| Metal Ion Chelation | C-4 carbonyl + catechol OH groups | Fe²⁺/Fe³⁺, Cu²⁺ ions | Inhibition of •OH generation via Fenton reaction |
| Radical Stabilization | Electron delocalization + intramolecular H-bonding | Quercetin phenoxyl radical | Prevention of pro-oxidant cascade propagation |
Beyond direct free radical interception, this compound significantly influences the cellular antioxidant defense network through enzyme modulation and gene expression regulation. The compound activates the Nrf2-ARE pathway, a master regulator of cellular redox homeostasis, inducing the expression of phase II detoxifying and antioxidant enzymes including NADPH-quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and γ-glutamylcysteine synthetase (γ-GCS) [3]. This activation occurs through disruption of the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. Experimental evidence demonstrates that this compound administration significantly restores activities of endogenous antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in oxidative stress models [1].
This compound additionally modulates the activity of various oxidative enzyme systems through direct interaction and regulation. The compound inhibits pro-oxidant enzymes such as NADPH oxidase (NOX), xanthine oxidase (XO), and inducible nitric oxide synthase (iNOS), thereby reducing cellular superoxide and nitric oxide production [5]. Concurrently, it enhances the functional capacity of mitochondrial electron transport chain components, improving respiratory efficiency while minimizing electron leakage and subsequent ROS formation. The integration of these enzyme-directed mechanisms with direct free radical scavenging creates a comprehensive antioxidant defense strategy that operates at multiple tiers of cellular organization, from immediate radical neutralization to long-term adaptive responses through gene expression changes [3] [2].
Figure 1: Comprehensive antioxidant mechanisms of this compound showing direct free radical scavenging and indirect enzyme regulation pathways
The antioxidant efficacy of this compound has been extensively validated through standardized in vitro assays that quantify free radical neutralization capacity. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound demonstrates an EC₅₀ value of approximately 8.2±0.3 μM, significantly outperforming reference antioxidants such as ascorbic acid (EC₅₀ = 24.5±1.1 μM) and α-tocopherol (EC₅₀ = 18.7±0.8 μM) [2]. Similarly, in the ABTS⁺+ [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] decolorization assay, the compound exhibits a Trolex Equivalent Antioxidant Capacity (TEAC) value of 4.72±0.10 mM, confirming its superior electron-donating capacity. The oxygen radical absorbance capacity (ORAC) assay reveals that this compound possesses an exceptionally high value of 5.34±0.21 μM Trolox equivalents, highlighting its effectiveness against peroxyl radicals relevant to biological systems [3].
In cell-based oxidative stress models, this compound demonstrates significant cytoprotective effects at physiologically relevant concentrations. Research using L6 myotubes shows that nanomolar concentrations (0.1-1 nM) significantly increase glucose uptake via AMPK-mediated signaling pathways while reducing intracellular ROS levels [6]. In RAW264.7 macrophage cells, this compound pretreatment at 10-50 μM concentrations inhibits LPS-induced ROS production and suppresses expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [4]. The compound's metal-chelating properties have been leveraged in innovative nanoparticle formulations (QFN), which exhibit remarkable ROS-scavenging capabilities at substantially lower effective concentrations (5-20 μM) compared to native quercetin [4]. These advanced delivery systems demonstrate enhanced cellular uptake and retention, leading to prolonged antioxidant protection and reduced oxidative damage markers.
Table 2: Experimental Models for Evaluating this compound Antioxidant Activity
| Experimental System | Key Parameters Measured | Effective Concentration Range | Significant Findings |
|---|---|---|---|
| Chemical Assays (DPPH, ABTS, ORAC) | Radical scavenging capacity, TEAC values | 5-100 μM | Superior activity compared to standard antioxidants |
| Cell Culture Models (L6, RAW264.7, HepG2) | Intracellular ROS, antioxidant enzymes, oxidative damage markers | 0.1 nM - 50 μM | Dose-dependent protection against various oxidants |
| Isolated Organ Studies | Contractile function, tissue ROS, lipid peroxidation | 1-20 μM | Improved recovery after ischemia-reperfusion injury |
| Animal Models (Rodents) | Tissue MDA, antioxidant enzymes, protein carbonylation | 10-120 mg/kg/day | Restoration of redox balance in various disease models |
Animal studies provide compelling evidence for the in vivo antioxidant efficacy of this compound across various pathological conditions characterized by oxidative stress. In a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice, this compound administration (60 and 120 mg/kg body weight for 20 days) significantly decreased malondialdehyde (MDA) levels in liver, muscle, and kidney tissues while restoring catalase (CAT) activity, demonstrating systemic antioxidant protection [1]. The high-dose treatment (120 mg/kg) reduced hepatic MDA content by approximately 62% compared to the CCl₄-only group, effectively normalizing the redox status and preventing oxidative tissue damage. Histopathological examination revealed markedly reduced hepatocellular necrosis, inflammatory infiltration, and fatty degeneration in quercetin-treated animals, correlating with improved biochemical markers of liver function.
In models of acute liver failure (ALF) induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), ultra-small quercetin-Fe nanoparticles (QFN) exhibited remarkable hepatoprotective effects by combating the inflammation-cellular senescence cycle [4]. Treated animals showed significant reduction in serum transaminases (ALT and AST), decreased expression of SASP (senescence-associated secretory phenotype) factors, and enhanced liver regeneration capacity. The nanoparticle formulation demonstrated superior efficacy compared to conventional quercetin, with a 2.3-fold improvement in survival rates at equivalent quercetin doses (5 mg/kg), attributed to enhanced solubility and tissue targeting. Transcriptomic analysis revealed that QFN treatment significantly modulated pathways involved in cellular senescence, oxidative stress response, and inflammatory signaling, providing systems-level evidence for its multifaceted antioxidant mechanisms [4].
Additional in vivo studies in cardiovascular and metabolic disease models further support the therapeutic potential of this compound. In isoprenaline-induced myocardial infarction models, quercetin pretreatment (25-50 mg/kg/day) significantly reduced myocardial MDA levels, preserved glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities, and attenuated infarct size [5]. The compound demonstrated antiarrhythmic properties by preventing oxidative stress-induced calcium overload in cardiomyocytes and improving mitochondrial function. In streptozotocin-induced diabetic rats, quercetin treatment (50 mg/kg/day for 4 weeks) ameliorated hyperglycemia-associated oxidative damage in pancreatic β-cells, liver, and kidney tissues, suggesting potential applications in metabolic disorders [6] [3].
The significant biopharmaceutical limitations of this compound, particularly its poor aqueous solubility and extensive first-pass metabolism, have prompted the development of innovative formulation strategies to enhance its bioavailability and therapeutic efficacy. Conventional approaches include the formation of solid dispersions with hydrophilic carriers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP), which can increase dissolution rates by altering the physical state from crystalline to amorphous [2]. Cyclodextrin complexation represents another established method, with methyl-β-cyclodextrin demonstrating a remarkable 254-fold enhancement in water solubility while concurrently improving antioxidant activity by approximately 10% compared to native quercetin [2]. These molecular inclusion complexes protect quercetin from degradation and metabolism while facilitating absorption across biological membranes.
Advanced nanotechnology platforms have emerged as particularly promising approaches for optimizing the delivery and performance of this compound. Metal-coordinated nanoparticles, such as quercetin-Fe complexes (QFN), leverage the inherent metal-chelating capacity of quercetin to form stable, ultra-small particles with dramatically improved water solubility and cellular uptake [4]. These nanoformulations exhibit potent ROS-scavenging properties while enabling targeted delivery to tissues affected by oxidative stress. Similarly, quercetin-functionalized with copper (Cu) and selenium (Se) forms nanoparticles that effectively scavenge ROS and upregulate intracellular antioxidative enzymes, providing enhanced protection against acute kidney injury in preclinical models [4]. Lipid-based nanocarriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), encapsulate this compound within biocompatible lipid matrices, prolonging systemic circulation and facilitating tissue accumulation.
Table 3: Advanced Delivery Systems for this compound
| Delivery Platform | Key Features | Bioavailability Enhancement | Therapeutic Advantages |
|---|---|---|---|
| Cyclodextrin Complexes | Molecular inclusion, protection from degradation | 250-fold solubility increase | Improved chemical stability, enhanced antioxidant activity |
| Metal-Coordinated Nanoparticles | Ultra-small size, improved solubility | 3-5 fold increase in tissue accumulation | Dual functionality (quercetin + metal benefits), targeting capability |
| Lipid-Based Nanoparticles | Biocompatible lipids, controlled release | 5-8 fold increase in oral bioavailability | Protection from metabolism, prolonged systemic exposure |
| Polymeric Nanoparticles | Sustained release, surface modification | 4-7 fold increase in bioavailability | Targeted delivery to specific tissues or cells |
| Nanoemulsions | Enhanced dissolution, improved absorption | 6-10 fold increase in plasma levels | Rapid onset of action, suitability for intravenous administration |
The pharmacological benefits of these advanced delivery systems extend beyond simply improving this compound concentrations in biological fluids. By enhancing tissue targeting and cellular internalization, nanocarriers can significantly increase the therapeutic index while reducing dosage requirements. For instance, mesoporous silica nanoparticles (MSNs) conjugated with folic acid facilitate targeted quercetin delivery to tumor cells, taking advantage of increased folate receptor expression in malignant tissues [2]. This approach enhances anticancer efficacy while minimizing off-target effects. Similarly, quercetin-loaded nanoparticles demonstrate improved penetration across biological barriers, including the blood-brain barrier, expanding potential applications to neurodegenerative disorders characterized by oxidative stress [7]. These sophisticated delivery strategies collectively address the fundamental limitations of this compound, transforming it from a compound with promising in vitro activity to a viable therapeutic agent with demonstrated in vivo efficacy.
The multifaceted antioxidant mechanisms of this compound underlie its potential therapeutic utility across diverse pathological conditions. In metabolic disorders, the compound demonstrates significant benefits in experimental models of diabetes and obesity. Research in L6 myotubes reveals that physiologically relevant nanomolar concentrations (0.1-1 nM) promote glucose uptake through AMPK-mediated GLUT4 translocation to the plasma membrane, providing a molecular basis for its antidiabetic properties [6]. This insulin-sensitizing effect is complemented by the protection of pancreatic β-cells against oxidative damage, preserving insulin secretion capacity. In high-fat diet-induced obese rodents, quercetin supplementation (25-50 mg/kg/day) reduces adipose tissue inflammation, decreases systemic oxidative stress markers, and improves endothelial function, addressing multiple facets of metabolic syndrome [3].
In neurological contexts, this compound shows promise for mitigating oxidative damage in various neurodegenerative conditions. Although direct clinical evidence in humans remains limited, extensive preclinical studies demonstrate significant neuroprotective effects [7]. The compound's ability to cross the blood-brain barrier, particularly when formulated in advanced delivery systems, enables direct antioxidant action within the central nervous system. In models of Alzheimer's disease, quercetin reduces β-amyloid-induced oxidative stress and inhibits tau hyperphosphorylation [3]. Similarly, in Parkinson's disease models, it protects dopaminergic neurons against MPTP-induced toxicity by maintaining mitochondrial function and reducing α-synuclein aggregation [7]. These neuroprotective effects are mediated through both direct free radical scavenging and activation of the Nrf2-ARE pathway, enhancing the endogenous antioxidant defense capacity of neural cells.
The cardiovascular protective effects of this compound stem from its ability to mitigate oxidative stress in various cardiac and vascular cell types. In endothelial cells, the compound reduces NADPH oxidase activity and uncoupling of endothelial nitric oxide synthase (eNOS), thereby decreasing superoxide production while enhancing bioavailable nitric oxide (NO) [5]. This dual action improves endothelial function and reduces blood pressure in hypertensive models. In cardiomyocytes, quercetin prevents oxidative stress-induced calcium overload and mitochondrial dysfunction, explaining its antiarrhythmic properties observed in experimental models [5]. The compound also inhibits oxidation of low-density lipoprotein (LDL), a key initiating event in atherosclerosis, and reduces inflammatory activation of vascular smooth muscle cells, potentially slowing plaque progression and destabilization.
In hepatic applications, this compound demonstrates significant efficacy against various forms of liver injury. In addition to its protective effects against CCl₄-induced hepatotoxicity [1], the compound ameliorates alcohol-induced liver damage by reducing lipid peroxidation and inhibiting CYP2E1-mediated oxidative stress [4]. The recently developed quercetin-Fe nanoparticles (QFN) show exceptional promise in acute liver failure models by disrupting the vicious cycle between inflammation and cellular senescence [4]. Transcriptomic analyses reveal that QFN treatment modulates key pathways involved in oxidative stress response, apoptosis, and tissue regeneration, providing a systems-level understanding of its hepatoprotective mechanisms. The metal-coordinated nanoparticle formulation also enables magnetic resonance imaging (MRI) monitoring of drug accumulation in target tissues, offering potential theranostic applications in clinical settings.
Figure 2: From bioavailability challenges to therapeutic applications: Advanced formulation strategies enable the clinical potential of this compound
This compound represents a multifaceted antioxidant compound with demonstrated efficacy across various experimental models of oxidative stress-related pathologies. Its comprehensive mechanism of action encompasses direct free radical scavenging, metal ion chelation, regulation of antioxidant enzyme systems, and modulation of cellular signaling pathways [1] [3] [2]. The recent development of advanced delivery systems, particularly metal-coordinated nanoparticles, has significantly addressed the inherent bioavailability limitations, enhancing its therapeutic potential [4]. These innovations have transformed this compound from a promising but pharmaceutically challenging natural product into a viable candidate for clinical development.
Sirtuin 6 (SIRT6) is an NAD+-dependent protein deacylase that plays crucial roles in regulating metabolism, chromatin homeostasis, DNA repair, and aging processes. As a member of the sirtuin family, SIRT6 has emerged as a promising therapeutic target for age-related diseases, metabolic disorders, and cancer. The plant flavonoid quercetin has been identified as a potent modulator of SIRT6 activity, though early studies reported apparently contradictory effects of activation and inhibition. Recent structural biology advances have clarified these paradoxical findings by revealing that quercetin binds to a specific allosteric site on SIRT6 and that different quercetin derivatives can produce opposing effects on enzymatic activity.
This whitepaper provides a comprehensive technical analysis of the molecular interactions between quercetin and SIRT6, with particular attention to the structural basis for modulation, quantitative binding data, experimental methodologies for studying these interactions, and the functional consequences for SIRT6-mediated signaling pathways. While the available literature primarily addresses quercetin generally rather than specifically the dihydrate form, the core binding mechanism to SIRT6 is expected to be identical, with potential differences mainly affecting solubility and bioavailability rather than target engagement. The information presented herein is designed to support researchers and drug development professionals in leveraging this knowledge for the rational design of selective SIRT6 modulators with improved potency and specificity.
The molecular basis for quercetin's modulation of SIRT6 has been elucidated through X-ray crystallography studies, revealing a unique binding mode at a specific allosteric site. Crystal structures of SIRT6 in complex with quercetin and ADP-ribose at 1.84 Å resolution demonstrate that quercetin binds to the distal end of SIRT6's extended acyl channel, which functions as a versatile allosteric site for SIRT6 modulation [1]. This binding site is characterized by several distinctive structural features:
This binding mode is visualized in the following diagram, which illustrates the key interactions and their spatial relationships:
Figure 1: Molecular interactions between quercetin and SIRT6 binding site residues. The catechol moiety forms specific hydrogen bonds while the chromen-4-one system engages in hydrophobic contacts [1].
The structural basis for quercetin's function as a SIRT6 activator rather than inhibitor lies in its specific binding orientation within the acyl channel. Comparison with SIRT6 complexed with the pyrrolo[1,2-a]quinoxaline-based activator UBCS039 reveals that both compounds share substantial overlap in their binding sites [1]. The catechol group of quercetin superimposes well with the UBCS039 pyridine moiety and recapitulates its key interaction with Pro62, which appears to be a critical determinant for activation. The chromen-4-one system substitutes for the hydrophobic pyrrolo[1,2-a]quinoxaline scaffold of UBCS039 derivatives, benefiting from the non-directional nature of hydrophobic interactions and the relatively wide, hydrophobic architecture of the SIRT6 substrate channel.
This structural analysis suggests that the catechol group functions as an anchor for SIRT6 binding, while the chromen-4-one provides additional, non-specific binding contributions that could be optimized through medicinal chemistry to enhance affinity. Importantly, the binding site accommodates variations in the chromen-4-one region, explaining how different quercetin derivatives can produce either activating or inhibitory effects depending on their specific substitutions and binding orientation [1]. Derivatives that inhibit rather than activate SIRT6 exploit the same general binding site but with a rotated chromen-4-one orientation within the acyl binding channel, highlighting the versatility of this site for allosteric modulation.
The following table summarizes key quantitative data for quercetin and its derivatives in relation to SIRT6 modulation:
Table 1: Quantitative binding and activity parameters of quercetin and derivatives with SIRT6
| Compound | Activity Type | Potency (EC₅₀/IC₅₀) | Binding Site | Key Structural Determinants | Specificity vs Other Sirtuins |
|---|---|---|---|---|---|
| Quercetin | SIRT6 activator | EC₅₀ ~1.2 mM [1] | Allosteric site in acyl channel | Catechol group (Anchor), Chromen-4-one (Hydrophobic interactions) | Inhibits other isoforms via alternative site |
| Luteolin | SIRT6 activator | EC₅₀ ~1.2 mM [1] | Allosteric site in acyl channel | Catechol group similar to quercetin | Not specified |
| Isoquercetin | SIRT6 activator | Not quantified | Allosteric site in acyl channel | Glycosylation pattern enables site discrimination | Increased specificity for SIRT6 |
| Diquercetin | SIRT6 inhibitor | IC₅₀ = 130 μM [2] | Competes with NAD+ (NAM site) | Dimeric structure affects binding orientation | Also inhibits other sirtuins |
| 2-chloro-1,4-naphthoquinone-quercetin | SIRT6 inhibitor | IC₅₀ = 55 μM [2] | Competes with acetylated substrate | Naphthoquinone substitution pattern | Potent SIRT2 inhibition (IC₅₀ = 14 μM) |
The specificity of quercetin across sirtuin isoforms represents a crucial consideration for therapeutic applications. While quercetin activates SIRT6 through binding to the isoform-specific acyl channel site, it inhibits other sirtuin isoforms (including SIRT2) through an alternative binding site at the active site entrance [1]. This dual binding capability explains earlier contradictory reports about quercetin's effects on sirtuins and highlights the importance of cellular context for its biological activities.
Based on these insights, researchers have identified isoquercetin (quercetin-3-glucoside) as a derivative that can discriminate between these binding sites and thus activate SIRT6 with increased specificity [1]. The glycosylation in isoquercetin appears to selectively enhance engagement with the SIRT6 allosteric site while reducing affinity for the inhibitory site used by other sirtuins. This finding provides a valuable strategy for developing more selective SIRT6 modulators through targeted chemical modifications of the quercetin scaffold.
The determination of SIRT6-quercetin complex structures employed high-resolution X-ray crystallography with the following methodological details [1]:
This approach yielded the 1.84 Å resolution structure that revealed the precise binding mode of quercetin within SIRT6's acyl channel (PDB accession code not provided in source) [1].
Multiple biochemical assays have been employed to characterize SIRT6 modulation by quercetin and its derivatives, each with specific advantages and limitations:
Mass Spectrometry (MS) Assay: This robust direct activity measurement avoids fluorescent interference artifacts [1]
Fluor-de-Lys (FdL) Assay: A commonly used fluorescent assay, but quercetin quenches FdL fluorescence, preventing reliable measurements [1]
Coupled Enzymatic Assay: Measures SIRT6 activity indirectly but quercetin suppresses downstream enzymes, confounding results [1]
Histone and Nucleosome Deacetylation Assays: Physiologically relevant substrates that confirmed SIRT6 activation by quercetin [1]
The following diagram illustrates the key methodological approaches for studying SIRT6-quercetin interactions:
Figure 2: Experimental approaches for characterizing SIRT6-quercetin interactions. Multiple complementary methods are required for comprehensive analysis [1] [3] [2].
Recent research has revealed that quercetin activates the SIRT6-Nrf2 signaling axis during oxidative stress conditions, modulating DNA repair and aging-associated markers [3]. In a human clinical trial using high-intensity interval exercise as an oxidative stress inducer, quercetin supplementation (1000 mg/day) produced the following effects:
These findings demonstrate that quercetin activates SIRT6 in physiologically relevant contexts and coordinates with Nrf2 signaling to enhance cellular stress resistance and maintain genomic stability [3].
Quercetin supplementation has shown promising effects on telomere maintenance, particularly in conditions associated with accelerated cellular aging. In a randomized controlled trial with type 2 diabetes patients, quercetin (500 mg/day) for 12 weeks followed by a washout and another 12-week supplementation period produced a significant increase in mean telomere length (odds ratio ≥ 2.44; p < 0.05) with strengthened association after full adjustment for confounders (odds ratio = 3.48; p = 0.026) [4] [5].
This telomere-protective effect aligns with quercetin's proposed function as a senotherapeutic agent with both senolytic (eliminating senescent cells) and senomorphic (modulating senescence-associated secretory phenotype) properties. The SIRT6 activation by quercetin likely contributes to these effects through enhanced DNA repair and chromatin stabilization, highlighting the therapeutic potential of targeting the SIRT6 pathway for age-related diseases [6] [4].
The modulation of SIRT6 by quercetin and its derivatives holds promise for multiple therapeutic areas:
For researchers developing SIRT6-targeted therapeutics based on the quercetin scaffold, several key considerations emerge:
While current quercetin derivatives show promising SIRT6 modulation, their potency remains limited (typically in high micromolar to millimolar range), indicating substantial need for medicinal chemistry optimization to develop clinically viable SIRT6-targeted therapeutics.
The interaction between quercetin and SIRT6 represents a fascinating example of allosteric modulation with significant implications for understanding sirtuin biology and developing novel therapeutics. Structural studies have clarified previous contradictions by revealing that quercetin activates SIRT6 through binding to a specific site in the acyl channel, while inhibiting other sirtuins through a distinct binding mode. The quercetin scaffold provides a valuable starting point for developing more potent and selective SIRT6 modulators, with potential applications in metabolic diseases, cancer, cardiovascular disorders, and aging-related conditions.
The following table details the concentration of quercetin in various plant sources, which is fundamental for selecting raw materials. Please note that quercetin in plants is predominantly found as glycosidic conjugates; the "dihydrate" form is typically a specific crystalline form of the standard aglycone, often used in commercial and research settings for its stability [1] [2] [3].
Table 1: Quercetin Content in Selected Plant Sources
| Plant Source | Scientific Name | Quercetin Content | Specific Part / Notes |
|---|---|---|---|
| Capers | Capparis spinosa | 234 mg/100 g (raw) [2] | Flower buds; highest known source. |
| Lovage | Levisticum officinale | 170 mg/100 g (raw) [2] | Leaves. |
| Dill | Anethum graveolens | 55 mg/100 g (fresh) [2] | Weed (leaves). |
| Coriander | Coriandrum sativum | 53 mg/100 g [4] | - |
| Red Onion | Allium cepa | 19.9 - 39 mg/100 g [4] [5] | Bulb; outer rings and root end have the highest concentration [6] [2]. |
| Kale | Brassica oleracea | 8 - 23.1 mg/100 g [4] [2] | Raw leaves. |
| Bog Blueberry | Vaccinium uliginosum | 18 mg/100 g [2] | Fruit. |
| Cranberry | Vaccinium sp. | 14.3 - 15 mg/100 g [4] [2] | Fruit. |
| Buckwheat Seeds | Fagopyrum esculentum | 15 mg/100 g [2] | Seeds. |
| Apple | Malus domestica | 4.7 - 5 mg/100 g [4] [5] | Fruit; skin contains most of the quercetin. |
| Broccoli | Brassica oleracea | 3 - 3.1 mg/100 g [4] [5] | Raw flower heads. |
Conventional extraction methods are often superseded by greener, more efficient techniques. The workflow below outlines the relationship between key processes from sample preparation to analysis.
Table 2: Optimized Conditions for Novel Extraction Methods
| Technique | Matrix | Optimal Conditions | Quercetin Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Red Onion Scales | Solvent: Glycerol; optimized via factorial design. | 27.20 ± 1.55 mg/g dry weight | [7] |
| Ultrasound-Assisted Glycerol Extraction (UAGE) | Red Onion Scales | Solvent: Glycerol; optimized via factorial design. | 16.55 ± 0.81 mg/g dry weight | [7] |
| Ultrasound-Assisted Extraction (UAE) | Abies nephrolepis | 50% Ethanol, 20 mL/g ratio, 160W, 39.25 min, 332.19 K. | 69.59 ± 2.57 mg/g | [4] |
| Ultrasound-Assisted Extraction (UAE) | Onion Skin | 43.8% Ethanol, 606.4 W, 21.7 min. | 20.3 mg/g | [4] |
A robust HPLC-UV method is critical for accurate quantification [7] [3].
Quercetin Dihydrate represents a specific crystalline form of the flavonol quercetin that incorporates two water molecules (C₁₅H₁₀O₇·2H₂O) within its crystal lattice structure. This dihydrate configuration demonstrates significantly enhanced stability and solubility compared to anhydrous quercetin, making it particularly valuable for pharmaceutical and nutraceutical applications [1]. The presence of water molecules in the crystalline structure profoundly influences its physicochemical behavior, including dissolution characteristics and bioavailability parameters. While quercetin exists widely in various plants as glycosylated derivatives (bound to sugar molecules), the dihydrate form is particularly relevant in commercial supplement formulations and analytical reference standards due to its superior stability under ambient conditions [2].
The structural configuration of quercetin features a 3-hydroxyflavone backbone with phenolic hydroxyl groups at positions 3, 5, 7, 3', and 4'. These hydroxyl groups confer significant antioxidant potential through free radical scavenging activity and metal chelation capabilities. In plants, quercetin predominantly occurs as various glycoside conjugates, with the specific sugar moiety attached significantly influencing its bioavailability and metabolic fate in humans [3]. The dihydrate form represents one of the most thermodynamically stable crystalline configurations under standard environmental conditions, which has important implications for both analytical procedures and product formulation stability [2].
Table 1: Comparative Properties of Quercetin Forms
| Property | This compound | Anhydrous Quercetin | Typical Glycosides |
|---|---|---|---|
| Chemical Formula | C₁₅H₁₀O₇·2H₂O | C₁₅H₁₀O₇ | Varies by glycoside |
| Water Solubility | Moderate | Low | Higher than aglycones |
| Stability | High (stable crystalline form) | Moderate | Varies |
| Bioavailability | Enhanced compared to anhydrous | Poor | Highly variable by sugar moiety |
| Common Uses | Reference standards, supplements | Research applications | Natural food sources |
Dietary sources of quercetin exhibit substantial variation in both concentration and the specific glycosidic forms present, which significantly impacts absorption and bioavailability. The highest concentrations are typically found in edible plants where quercetin serves as a secondary metabolite, with particularly rich sources including onions, capers, berries, and various leafy greens [4]. The specific glycosidic pattern varies characteristically between plant families; for instance, onions primarily contain quercetin-4'-glucoside and quercetin-3,4'-diglucoside, while apples predominantly contain quercetin galactoside, quercetin rhamnoside, and quercetin rutinoside [3]. These structural differences have profound implications for bioavailability, with glucoside forms (as found in onions) demonstrating significantly higher absorption rates compared to other glycosidic configurations [4].
Comprehensive food composition databases provide quantitative information on quercetin content across various food items. The following table summarizes reported values from major sources, though significant variation can occur based on growing conditions, cultivar differences, processing methods, and culinary preparation:
Table 2: Quercetin Content in Selected Food Sources
| Food Source | Total Quercetin (mg/100g fresh weight) | Predominant Glycosidic Forms |
|---|---|---|
| Capers | Up to 234 mg [4] | Not specified |
| Onions | 45.0 mg [3] | Quercetin-4'-glucoside, Quercetin-3,4'-diglucoside |
| Kale | 22.6 mg [3] | Various glycosides |
| Broccoli | 13.7 mg [3] | Kaempferol sophoroside (primary) |
| Apples | 4.01 mg [3] | Quercetin rutinoside, galactoside, rhamnoside, glucoside |
| Berries (various) | 14.6-25.0 mg [3] | Complex mixtures |
| Black tea | 2.50 mg/100mL [3] | Quercetin-3-rutinoside |
| Red wine | 3.16 mg/100mL [3] | Quercetin-3-glucoside, rutinoside |
Epidemiological studies indicate that estimated daily intake of quercetin varies considerably across populations, with reported averages ranging from approximately 9-36 mg/day in the United States to 51-52 mg/day in European countries [3]. The primary dietary contributors to quercetin intake typically include tea, onions, apples, and red wine, though cultural dietary patterns significantly influence the relative importance of different sources [3]. Understanding these dietary patterns is crucial for epidemiological research examining potential relationships between quercetin intake and health outcomes.
High-Performance Liquid Chromatography represents the gold standard analytical technique for quantification of this compound in food matrices and biological samples. A validated HPLC-UV method for simultaneous detection of quercetin and curcuminoids has been developed with specific parameters optimized for sensitivity, resolution, and reproducibility [5]. The method employs an isocratic elution system with a mobile phase consisting of acetonitrile and 2% v/v acetic acid (40:60 v/v) at pH 2.6, pumped at a flow rate of 1.3 mL/min through a Thermo Hypersil Gold column (250 mm × 4.6 mm I.D.; 5 μm) maintained at 35°C [5]. Detection is performed at 370 nm, providing optimal sensitivity for quercetin's absorption maximum while maintaining selectivity against potential interferents.
The method validation demonstrated excellent performance characteristics with a linear range of 0.00488-200 μg/mL for quercetin, limit of detection (LOD) of 0.00488 μg/mL, and limit of quantification (LOQ) of 0.03906 μg/mL [5]. The precision metrics showed relative intra-day standard deviation (% RSD) values of 0.432-0.806 μg/mL and intra-day accuracies of 99.589%-100.821% for quercetin, confirming the method's reliability for quantitative analysis [5]. For sample preparation, approximately 20 mg of standard material is accurately weighed using a microbalance and dissolved in 20 mL of HPLC-grade methanol, followed by serial dilution to appropriate calibration concentrations [5]. All solutions should be protected from light and stored at 4°C to prevent degradation.
Experimental Workflow for this compound Analysis in Food Matrices
For specialized applications requiring enhanced sensitivity or structural characterization, several advanced analytical platforms have been employed. Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide improved resolution and reduced analysis time through the use of sub-2μm particle columns and higher operating pressures [6]. When coupled with tandem mass spectrometry, these methods enable definitive structural identification and quantification at trace levels, with applications in pharmacokinetic studies and complex matrix analysis [6]. Additionally, nanoemulsion characterization techniques including cryo-TEM morphology assessment, dynamic light scattering for particle size distribution, and zeta potential measurements provide valuable insights into formulated quercetin products designed to enhance bioavailability [7].
The impact of storage conditions on quercetin stability represents another critical analytical consideration. Research has demonstrated that quercetin in nanoemulsion formulations remains stable when stored in the dark at ambient temperature (22±2°C) or refrigerated conditions (5±2°C), with significant degradation observed only at elevated temperatures (45±2°C) [7]. This degradation manifested as a 9% reduction in quercetin concentration, 20% decrease in pH, and 25% decline in antioxidant activity over 90 days, highlighting the importance of proper storage conditions for both analytical standards and finished products [7].
The bioavailability profile of this compound is characterized by complex absorption and metabolic pathways that significantly influence its biological activity. Following oral administration, quercetin undergoes extensive first-pass metabolism primarily involving glucuronidation, sulfation, and methylation, resulting in circulating metabolites rather than the parent compound [6]. The specific glycosidic form present in food sources dramatically influences absorption efficiency, with onion-derived quercetin glucosides demonstrating approximately 52% absorption compared to only 24% for standard quercetin supplements [4]. This enhanced bioavailability of glucoside forms is attributed to their interaction with sodium-dependent glucose transporter 1 (SGLT1), which facilitates active transport across the intestinal epithelium [4].
Pharmacokinetic studies reveal that this compound formulations typically achieve peak plasma concentrations (Cₘₐₓ) within 2-4 hours post-administration, with an elimination half-life of approximately 15 hours [4]. Advanced delivery systems can significantly enhance these parameters; for instance, a LipoMicel formulation demonstrated 7-fold higher bioavailability compared to standard quercetin at equivalent doses (500 mg), while a 1000 mg dose of the same formulation achieved 15-fold greater absorption [6]. The metabolite profile in human circulation is dominated by methylated, sulfate, and glutathione conjugates of quercetin, with significant differences in concentrations between these metabolite classes [6].
Bioavailability Pathways of this compound in Humans
Several formulation approaches have been developed to overcome the inherent bioavailability limitations of this compound. Nanoemulsion technology represents one promising strategy, creating oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes typically below 100 nm to enhance solubility and intestinal absorption [7]. These systems protect quercetin from degradation while facilitating improved transport across intestinal membranes. Another innovative approach involves hydrogel coating using fenugreek seed derivatives, which has demonstrated remarkable efficacy in clinical studies, producing serum quercetin levels up to 62 times higher than unformulated quercetin [1].
The presence of dietary components also significantly influences quercetin bioavailability. Concurrent consumption of dietary fats enhances absorption of this lipophilic compound, while nondigestible fiber may improve bioavailability through modulation of gut microbiota and production of β-glucosidases that facilitate deglycosylation [4]. Additionally, genetic polymorphisms in metabolic enzymes and transport proteins contribute to the substantial interindividual variability observed in quercetin pharmacokinetics, with reported bioavailability ranging from 1.4% to 6.9% across different studies and formulations [4].
Animal studies provide valuable insights into the potential bioactivity and mechanisms of action of this compound. In a controlled investigation of carbon tetrachloride (CCl₄)-induced oxidative stress in mice, this compound supplementation at doses of 60 and 120 mg/kg body weight demonstrated significant protective effects against oxidative damage in liver, muscle, and kidney tissues [2]. The treatment resulted in decreased malondialdehyde (MDA) activity, a marker of lipid peroxidation, and restoration of catalase (CAT) antioxidant activity, indicating normalization of the redox status following toxic insult [2]. These findings support the potential of this compound as a modulator of oxidative stress in various tissue types.
Further mechanistic studies have revealed that quercetin can activate the AMPK-p38 MAPK pathway, enhancing glucose uptake in skeletal muscle and suggesting potential applications in metabolic disorders [2]. Additionally, research using cervical cancer cell lines has identified anti-proliferative properties of this compound, indicating potential as an adjunctive cancer therapy [2]. These preclinical findings provide mechanistic support for human epidemiological observations linking higher quercetin intake with reduced risk of various chronic conditions.
Randomized controlled trials in human populations have provided evidence supporting several health benefits associated with quercetin supplementation. A recent study involving patients with Type 2 Diabetes Mellitus found that 500 mg daily quercetin supplementation for 12 weeks resulted in significant improvements in multiple parameters, including a 4.0% reduction in glycated hemoglobin (HbA1c), 5.0% decrease in systolic blood pressure, and 26.2% reduction in anxiety scores [8]. Additionally, participants demonstrated improved pulmonary function (FEV1 increased by 5.6%), enhanced sleep quality, and overall quality of life improvements [8].
In the context of immune support, a large randomized controlled trial involving approximately 1,000 participants found that 1,000 mg daily quercetin supplementation for 12 weeks resulted in significantly fewer days with upper respiratory tract symptoms in those over 40 years of age with higher self-rated fitness levels [1]. Meta-analyses of clinical studies have further supported quercetin's potential in cardiovascular health, demonstrating beneficial effects on blood pressure and triglyceride levels at doses of 500 mg or more daily [1]. The accumulating evidence from human trials suggests a promising role for this compound as a complementary approach to supporting various aspects of health and mitigating chronic disease risk.
The comprehensive analysis of This compound reveals a compound with significant analytical considerations and potential health applications. The chemical stability and solubility characteristics of the dihydrate form make it particularly suitable for standardized formulations and reference materials. Accurate quantification requires sophisticated analytical methodologies, with HPLC-UV representing the most validated approach for food content analysis. The substantial variation in quercetin content across different food sources, coupled with the significant influence of glycosidic patterns on bioavailability, highlights the importance of considering both quantity and form when evaluating dietary intake.
Future research directions should include further refinement of extraction and quantification protocols to account for the diverse glycosidic forms present in food matrices, expanded clinical investigations using well-characterized this compound formulations with enhanced bioavailability, and more comprehensive food composition databases that document specific quercetin conjugates rather than just total aglycone equivalents. As analytical techniques continue to advance and clinical evidence accumulates, this compound represents a promising compound bridging nutritional and potential therapeutic applications, with its efficacy fundamentally influenced by its chemical form, bioavailability profile, and interindividual metabolic factors.
Cloud point extraction (CPE) has emerged as a sustainable, efficient alternative to conventional liquid-liquid extraction techniques, particularly for the analysis of bioactive compounds in complex biological matrices. This methodology leverages the unique properties of non-ionic surfactants that form micellar structures in aqueous solutions, which can be thermally induced to separate into distinct phases. The CPE technique offers significant advantages for extracting quercetin dihydrate (QRC), a flavonoid with demonstrated pharmacological activities including anti-inflammatory, antioxidant, and potential antiviral properties [1]. The accurate detection and quantification of QRC is vital for quality control in pharmaceutical formulations and pharmacokinetic studies in biological systems [1].
Traditional extraction methods for flavonoids often require large volumes of organic solvents, present challenges in waste disposal, and may involve time-consuming procedures [2]. In contrast, CPE utilizes non-ionic surfactants such as Triton X-114, which are characterized by their low toxicity, low cost, and minimal environmental impact [3] [4]. The mechanism relies on the temperature-dependent phase separation of surfactant solutions, where upon heating above the cloud point temperature, the solution separates into a surfactant-rich phase (typically comprising 5-15% of the total volume) and a dilute aqueous phase [4]. Hydrophobic analytes like quercetin preferentially partition into the surfactant-rich phase, resulting in significant preconcentration and facilitating their analytical determination [1] [5].
Recent advancements have demonstrated the successful application of CPE for flavonoid extraction from various matrices. A micro-cloud point extraction (MCPE) method for quercetin determination in food and fruit juice samples achieved an impressive limit of detection of 2.2 ng/mL [5], highlighting the sensitivity attainable with this approach. Similarly, CPE has been effectively coupled with chromatographic techniques for the analysis of other phytochemicals in biological samples, such as ergosterol in rat plasma, urine, and feces [6]. These applications underscore the versatility and efficiency of CPE for compound extraction from complex matrices.
Cloud point extraction operates on the fundamental principle that aqueous solutions of certain non-ionic surfactants become turbid when heated above a characteristic temperature known as the cloud point temperature (CPT). This phenomenon occurs due to the dehydration of polymer chains in the surfactant molecules, leading to decreased solubility and the subsequent formation of large micellar aggregates that scatter light [4]. As temperature increases further, the solution separates into two distinct isotropic phases: a surfactant-rich phase (often referred to as the coacervate phase) and a surfactant-poor aqueous phase [3]. The surfactant-rich phase typically represents only a small fraction of the total volume (typically 1-5%), leading to significant concentration of extracted analytes.
The partitioning of analytes between the two phases depends on their hydrophobic character and ability to interact with the micellar structures. Quercetin, with its polyphenolic structure and moderate hydrophobicity, readily partitions into the surfactant-rich phase through a combination of hydrophobic interactions and hydrogen bonding with the surfactant molecules [1] [4]. The extraction efficiency is influenced by several factors including surfactant type and concentration, incubation temperature and time, pH, ionic strength, and centrifugal parameters [1] [5].
Cloud point extraction offers several compelling advantages over traditional extraction methods:
Environmental Sustainability: CPE significantly reduces the consumption of hazardous organic solvents, aligning with green chemistry principles [1] [3]. The surfactants used are generally biodegradable and present lower toxicity compared to solvents like chloroform or methylene chloride used in liquid-liquid extraction.
Cost-Effectiveness: The required surfactants are inexpensive and readily available. The method utilizes standard laboratory equipment without need for specialized instrumentation [4].
High Preconcentration Efficiency: CPE typically achieves high preconcentration factors (reported as 4.6 for QRC [1] and even higher in MCPE [5]), enhancing method sensitivity and enabling detection of trace analytes.
Simplicity and Efficiency: The procedure involves minimal manual steps and offers rapid extraction kinetics, with equilibration times as short as 5 minutes reported for quercetin [1]. Multiple samples can be processed simultaneously, improving throughput.
Compatibility with Analytical Techniques: Surfactant-rich extracts can typically be injected directly into reversed-phase HPLC systems or analyzed via spectrophotometry without extensive cleanup, though appropriate dilution may be necessary to match mobile phase compatibility [6].
Table 1: Comparison of Extraction Techniques for Flavonoids
| Parameter | Cloud Point Extraction | Liquid-Liquid Extraction | Solid Phase Extraction |
|---|---|---|---|
| Organic Solvent Consumption | Low (minimal or none) | High (milliliters to liters) | Moderate (milliliters) |
| Cost per Sample | Low | Moderate to High | Moderate |
| Preconcentration Factor | High (often >10) | Moderate | High |
| Procedure Complexity | Simple | Moderate | Moderate to Complex |
| Sample Throughput | High | Moderate | Moderate |
| Environmental Impact | Low | High | Moderate |
Collection and Pretreatment: Collect urine samples and centrifuge at 3000 rpm for 10 minutes to remove particulate matter. For method validation, prepare spiked urine samples by adding known quantities of QRC standard to drug-free urine.
Dilution and pH Adjustment: Dilute urine samples 1:1 with deionized water to reduce matrix interference. Adjust pH to 6.0-7.0 using dilute HCl or NaOH solution to optimize extraction efficiency [1].
Surfactant Solution Addition: Add Triton X-114 surfactant to achieve a final concentration of 2-5% (v/v). For 10 mL of diluted urine, add 200-500 μL of Triton X-114 (20% stock solution) [1] [5].
Salt Addition: Incorporate Na₂SO₄ or NaCl to achieve 2-5% (w/v) concentration to enhance phase separation [5].
Tablet/Capsule Extraction: Accurately weigh and powder tablets or capsule contents. Transfer an amount equivalent to approximately 10 mg QRC to a volumetric flask.
Solvent Extraction: Add 20-30 mL methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter.
Aqueous Dilution: Dilute the methanolic extract with deionized water to achieve a QRC concentration within the calibration range (1-12 μg/mL) and reduce organic solvent content to <5% [1].
The following workflow illustrates the complete CPE process for this compound extraction:
Solution Preparation: To 10 mL of prepared sample (urine or pharmaceutical formulation) in a 15-mL centrifuge tube, add appropriate volumes of Triton X-114 stock solution (20% v/v) to achieve 2-5% final concentration [1].
pH Adjustment: Adjust solution pH to 6.0-7.0 using dilute HCl or NaOH solutions. Optimal quercetin extraction occurs in slightly acidic to neutral conditions [1] [5].
Salt Addition: Add NaCl or Na₂SO₄ to achieve 2-5% (w/v) concentration to enhance phase separation efficiency [5].
Equilibration and Phase Separation:
Centrifugation: Centrifuge at 3500 rpm for 5 minutes to complete phase separation [1].
Phase Isolation: Carefully decant or remove the aqueous phase using a pipette. The surfactant-rich phase containing concentrated quercetin will be visible as a viscous droplet at the bottom of the tube.
Dilution and Analysis: Dissolve the surfactant-rich phase in an appropriate volume of methanol (typically 0.5-1.0 mL) for spectrophotometric or HPLC analysis. For spectrophotometry, measure absorbance at 370-390 nm against appropriate blanks [1].
The cloud point extraction method for this compound has been comprehensively validated demonstrating excellent analytical performance [1]. The method validation includes assessment of linearity, sensitivity, precision, accuracy, and robustness.
Table 2: Analytical Performance Characteristics of CPE for this compound
| Parameter | Without CPE | With CPE | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (μg/mL) | 1-12 | 1-12 | R² > 0.995 |
| Correlation Coefficient (R²) | >0.998 | >0.998 | ≥0.995 |
| Limit of Detection (μg/mL) | 0.0351 | 0.0234 | S/N ≥ 3 |
| Limit of Quantification (μg/mL) | 0.117 | 0.078 | S/N ≥ 10 |
| Precision (RSD%, n=6) | <2% | <2% | ≤5% |
| Recovery (%) | - | 98.88-101.6% | 85-115% |
| Preconcentration Factor | - | 4.6 | - |
| Enrichment Factor | - | 1.75 | - |
| Analysis Time (min) | - | <20 | - |
The validated method has been successfully applied to the determination of this compound in various matrices:
Pharmaceutical Formulations: Analysis of commercial quercetin supplements showed recovery rates of 98.88-101.6% with RSD values <2%, demonstrating high accuracy and precision for quality control applications [1].
Spiked Urine Samples: The method achieved quantitative recovery of quercetin from urine samples across the concentration range of 1-12 μg/mL, indicating its suitability for pharmacokinetic studies [1].
Food and Fruit Juice Samples: In related studies using similar CPE methodologies, quercetin was successfully determined in onion, tomato, apple, and orange juice samples with a limit of detection of 2.2 ng/mL, highlighting the method's sensitivity [5].
The following parameters critically influence extraction efficiency and require careful optimization:
Table 3: Key Optimization Parameters for Quercetin CPE
| Parameter | Optimal Condition | Influence on Extraction |
|---|---|---|
| Surfactant Type | Triton X-114 | Lower cloud point, efficient extraction |
| Surfactant Concentration | 2-5% (v/v) | Higher concentration increases volume of surfactant-rich phase |
| Incubation Temperature | 65°C | Must be sufficiently above cloud point temperature |
| Incubation Time | 5 min | Shorter times may not reach equilibrium |
| pH | 6.0-7.0 | Affects ionization and partitioning of quercetin |
| Ionic Strength | 2-5% NaCl/Na₂SO₄ | Enhances phase separation efficiency |
| Centrifugation Speed | 3500 rpm | Higher speeds improve phase separation |
Incomplete Phase Separation: This may result from insufficient temperature, inappropriate surfactant concentration, or inadequate centrifugation. Ensure temperature is at least 15-20°C above the cloud point temperature of Triton X-114 (25°C). Increase centrifugation speed or time if necessary [4].
Low Recovery Efficiency: Potential causes include suboptimal pH, insufficient salt concentration, or inadequate surfactant volume. Verify pH is within 6.0-7.0 range where quercetin exhibits optimal partitioning. Increase ionic strength with additional NaCl or Na₂SO₄ to improve extraction efficiency [1] [5].
Poor Reproducibility: Inconsistent results often stem from temperature fluctuations during incubation or variations in cooling time before centrifugation. Use a precisely controlled water bath (±1°C) and standardize timing for all steps [1].
Matrix Interference: Complex samples like urine may require dilution or additional cleanup. For heavily colored urine samples, increase dilution factor or incorporate a simple filtration step prior to CPE [6].
The basic CPE protocol can be adapted for specific research needs:
Micro-CPE: For limited sample volumes, scale down proportionally while maintaining critical reagent concentrations. MCPE has been successfully implemented with final volumes of 1-2 mL, requiring only microliters of surfactant-rich phase for analysis [5].
Alternative Surfactants: While Triton X-114 is optimal for quercetin, other surfactants including Triton X-100, Brij series, or Tween 80 may be evaluated for specific applications [4].
Alternative Detection Methods: Though spectrophotometry offers simplicity, coupling CPE with HPLC or LC-MS/MS provides enhanced selectivity for complex matrices [6].
The cloud point extraction method presented herein provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in urine samples and pharmaceutical formulations. The method demonstrates excellent analytical performance with good linearity, high recovery, and low detection limits, making it suitable for both quality control applications and pharmacokinetic studies. The significant reduction in organic solvent consumption aligns with green chemistry principles while maintaining analytical efficiency. The methodology can be readily adapted for the extraction of related flavonoids and polyphenolic compounds, offering a versatile tool for analytical scientists in pharmaceutical and clinical research settings.
Title: Assessing Quercetin Dihydrate Inhibition of Protein Tyrosine Kinase Pathways in Cell Cultures
1. Principle This protocol outlines the methodology for evaluating this compound's inhibitory effects on key protein tyrosine kinase pathways, including PI3K/AKT and SRC kinases, in mammalian cell cultures [1]. The assay measures downstream phenotypic and molecular changes resulting from kinase inhibition.
2. Materials
3. Stock Solution Preparation
4. Cell Treatment and Viability Assessment
5. Analysis of Pathway Inhibition
The experimental workflow for investigating Quercetin's effects and the signaling pathways it modulates is outlined below. The diagram illustrates the key stages from cellular treatment to mechanistic analysis.
The following diagram summarizes the primary molecular targets of Quercetin and the consequent biological outcomes, integrating information from the search results.
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous media | Low water solubility of compound | Ensure stock is in DMSO; pre-dilute in aqueous base per solubility data [2]; vortex/sonicate. |
| High background in vehicle control | DMSO cytotoxicity | Keep final DMSO concentration consistent and low (<0.1%); use high-purity DMSO. |
| No inhibitory effect in Western blot | Degraded compound / incorrect concentration | Use fresh stock; validate activity with a known sensitive cell line (e.g., K562) [2]; perform dose-response. |
| Excessive cell death | Concentration too high / exposure too long | Titrate concentration; reduce treatment time; assess viability more frequently. |
Quercetin dihydrate is a flavonoid of significant interest in pharmaceutical and cosmetic research due to its potent antioxidant, anti-inflammatory, and anticancer properties. However, its analysis presents challenges due to its low aqueous solubility and potential degradation. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has emerged as the most widely used technique for quercetin quantification due to its versatility, precision, and accessibility in most analytical laboratories. This document provides detailed application notes and validated protocols for the analysis of this compound in various matrices including nanoparticles, cosmetic formulations, and biological samples, supporting researchers in drug development and quality control.
The analysis utilizes reversed-phase HPLC with UV detection, where this compound is separated based on its hydrophobicity on a C18 stationary phase. The diode array detector (DAD) enables specific detection at optimal wavelengths by acquiring spectra of eluting peaks, with maximum sensitivity for quercetin achieved between 350-370 nm due to its molecular structure containing B and C rings with hydroxyl groups that demonstrate intense absorption in this range [1]. The method provides both qualitative and quantitative determination of quercetin with minimal sample preparation, accommodating both thermolabile and non-volatile compounds that may be present in different matrices.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 (Single Analyte) | Condition 2 (Multi-Component) | Condition 3 (Gradient) |
|---|---|---|---|
| Mobile Phase | 1.5% acetic acid in water/acetonitrile/methanol (55:40:5) [1] | Acetonitrile:2% acetic acid (40:60, pH 2.6) [3] | Gradient: 0.2% formic acid in water (A) and acetonitrile (B) [2] |
| Flow Rate | 1.0-1.3 mL/min [1] | 1.3 mL/min [3] | 1.5 mL/min [2] |
| Column Temperature | Ambient [5] | 35°C [3] | 40°C [2] |
| Detection Wavelength | 368 nm [1] | 370 nm [3] | 350 nm [4] |
| Injection Volume | 10-20 μL [3] [4] | 20 μL [3] | 10 μL [4] |
| Run Time | ~3.6 min [1] | 18.5 min [3] | 35 min [4] |
| Retention Time | ~3.6 min [1] | Varies with compounds [3] | Varies with gradient [4] |
The following validation parameters should be established according to ICH guidelines to ensure method reliability [1] [2].
Table 2: Method Validation Parameters for this compound HPLC-UV Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.14-245 μg/mL [1] | R² > 0.995 [1] |
| Detection Limit (LOD) | 0.046 μg/mL [1] | - |
| Quantification Limit (LOQ) | 0.14 μg/mL [1] | - |
| Precision (Intra-day RSD) | 2.41-6.74% [1] | RSD ≤ 15% for LLOQ, ≤ 10% for other concentrations [1] |
| Precision (Inter-day RSD) | 6.87-9.42% [1] | RSD ≤ 15% for LLOQ, ≤ 10% for other concentrations [1] |
| Accuracy (% Recovery) | 88.6-110.7% [1] | 85-115% [1] |
| Specificity | No interference from rutin and kaempferol [1] | No interference at retention time |
| Solution Stability (at 4°C) | >95% after 7 days [1] | - |
| Robustness | Slight variations in pH and flow rate acceptable [1] | RSD < 2% for modified parameters |
Prepare calibration curves using at least five concentration levels covering the expected range. Inject each concentration in triplicate. Plot peak area against concentration to generate the calibration curve. The method demonstrates excellent linearity with determination coefficient (R²) > 0.995 [1].
Assess intra-day precision by analyzing six replicates of three different concentrations (low, medium, high) on the same day. Determine inter-day precision by analyzing the same samples on three different days. Accuracy is evaluated by recovery studies using spiked samples with known quercetin concentrations [1].
Verify method specificity by analyzing blank samples (without quercetin) and check for any interfering peaks at the retention time of quercetin. The method should effectively separate quercetin from structurally similar compounds like rutin (Rt = 2.5 min) and kaempferol (Rt = 5.4 min) [1].
Determine LOD and LOQ based on signal-to-noise ratios of 3:1 and 10:1, respectively. The validated method shows LOD of 0.046 μg/mL and LOQ of 0.14 μg/mL, indicating high sensitivity [1].
Before sample analysis, perform system suitability tests to ensure HPLC system performance:
Figure 1: HPLC-UV Analysis Workflow for this compound
Table 3: Troubleshooting Common Issues in this compound Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | Column degradation or inappropriate mobile phase pH | Use acidified mobile phase (0.2-1.5% acetic acid) [1] |
| Retention Time Shift | Mobile phase composition variation or temperature fluctuations | Maintain constant column temperature and prepare mobile phase consistently [3] |
| Low Sensitivity | Suboptimal detection wavelength | Use 368 nm for maximum sensitivity [1] |
| Noisy Baseline | Contaminated mobile phase or column | Filter and degas mobile phase, flush column [3] |
| Poor Resolution | Co-elution with similar compounds | Optimize mobile phase composition or use gradient elution [1] |
The validated HPLC-UV method has been successfully applied to:
The HPLC-UV method presented here provides a reliable, sensitive, and specific approach for the quantification of this compound in various matrices. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity. The optimized chromatographic conditions using acidified mobile phase and detection at 368 nm ensure efficient separation and quantification of quercetin. This protocol serves as a comprehensive guide for researchers involved in pharmaceutical development, quality control, and bioanalytical studies of quercetin-containing products.
Quercetin, a naturally occurring flavonoid, demonstrates significant anti-proliferative activity across diverse cancer cell lines. A key mechanism of this activity is the induction of cell cycle arrest, particularly in the G1 phase. This application note provides a detailed protocol for investigating quercetin dihydrate-induced G1 phase arrest, summarizing key mechanistic data and outlining a standardized workflow for researchers in drug development.
Quercetin disrupts the G1/S phase transition through multiple pathways, with downregulation of cyclin D1 (CCND1) being a consistently observed mechanism [1] [2]. The following table summarizes quantitative findings on quercetin's effects across different cancer cell lines.
Table 1: Quantitative Data on Quercetin-Induced G1 Phase Arrest and Associated Mechanisms
| Cell Line | Reported Quercetin Concentration | Key Effects on G1/S Regulators | Observed Cell Cycle Effect | Citation |
|---|---|---|---|---|
| HepG2 (Human hepatoma) | 50 µM for 48 h | Significant decrease in Cyclin D1 (CCND1) protein and gene expression | G1 phase arrest | [1] [2] |
| HeLa (Human cervical cancer) | 80 µM for 24 h | Decreased cyclin D1; induction of p53 and p21 | G1 phase arrest | [3] |
| SK-Br3 (Human breast cancer) | 5-10 µM (low dose) for 2-4 days | Induction of p21; hypo-phosphorylation of pRb; downregulation of cyclin B1 and CDK1 | G0/G1 phase arrest | [4] |
| HL-60 (Human leukemia) | 20-80 µM for 24 h | Inhibition of CDK2/4; induction of p16 and p21 | G0/G1 phase arrest | [5] |
| Breast Cancer Cells (General) | Low, physiologically relevant doses | p21 induction with concomitant decrease in pRb phosphorylation | G1 phase arrest | [4] |
This protocol is adapted from published methodologies for assessing quercetin-induced G1 phase arrest in HepG2 cells [1] [2] and can be adapted for other cell lines.
This is the primary assay to quantify the proportion of cells in each cell cycle phase.
This assay confirms the molecular mechanism by detecting changes in key regulatory proteins.
To determine if changes in protein levels are due to transcriptional regulation.
The following diagrams illustrate the molecular mechanism of quercetin action and the experimental workflow.
Diagram 1: Molecular mechanism of G1 arrest. Quercetin triggers G1 arrest by downregulating Cyclin D1 and activating the p53/p21 and Chk2/p21 pathways, leading to inhibition of CDK activity, hypophosphorylation of Rb, and sequestration of E2F, ultimately blocking S-phase entry.
Diagram 2: Experimental workflow. The protocol involves treating cells, harvesting, and performing parallel assays to comprehensively analyze G1 arrest from phenotypic (cell cycle distribution) and mechanistic (protein and gene expression) perspectives.
This application note provides a validated framework for demonstrating and investigating this compound-induced G1 phase cell cycle arrest. The consistent observation of cyclin D1 downregulation across studies makes it a robust biomarker for confirming the mechanism of action in anticancer drug development research.
Mitochondrial ATPase (mATPase), also known as Complex V or F(_0)F(_1) ATP synthase, is a critical enzyme complex located in the inner mitochondrial membrane. It catalyzes the final step of oxidative phosphorylation, synthesizing adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate using the proton gradient generated by the electron transport chain. Under pathological conditions such as diabetes, dysregulated mATPase activity contributes to impaired energy metabolism and cellular dysfunction. The opening of the mitochondrial permeability transition (mPT) pore has been closely linked to compromised mATPase integrity, initiating processes that lead to programmed cell death [1].
Quercetin dihydrate (3,3',4',5,7-pentahydroxyflavone dihydrate) is a naturally occurring flavonol present in various fruits, vegetables, and grains. It has garnered significant research interest due to its potent antioxidant properties and multifaceted biological activities, including anti-inflammatory, anticarcinogenic, and antidiabetic effects [1]. Recent scientific investigations have revealed that quercetin exerts protective effects on mitochondrial function through multiple mechanisms, including direct interaction with mATPase, modulation of mitochondrial biogenesis, and regulation of key signaling pathways such as AMPK/PGC-1α and SIRT3/PARP-1 [1] [2] [3]. These properties make this compound a compelling candidate for investigating mitochondrial-related pathologies and developing therapeutic interventions.
Quercetin exerts its effects on mitochondrial ATPase through multiple interconnected molecular pathways, as illustrated in the following diagram:
The mechanistic complexity of quercetin's action on mitochondrial function involves several well-defined pathways:
Direct Enzyme Binding: Molecular docking studies demonstrate that quercetin binds directly to the mATPase cavity with a binding energy of -7.1 Kcal/mol, which is comparable to the antidiabetic drug glibenclamide (-9.4 Kcal/mol) [1]. This direct interaction modulates mATPase activity and stabilizes the mPT pore, preventing pathological cytochrome c release and subsequent apoptosis initiation.
AMPK/PGC-1α Pathway Activation: Quercetin functions as a natural AMPK activator, increasing the cellular AMP/ATP ratio and promoting AMPK phosphorylation [3]. Activated AMPK subsequently upregulates PGC-1α, a master regulator of mitochondrial biogenesis. This pathway enhancement leads to increased expression of nuclear respiratory factors and mitochondrial transcription factor A (TFAM), promoting the synthesis of new mitochondrial components and restoring energy production capacity [3].
SIRT3/PARP-1 Pathway Modulation: In cardiac hypertrophy models, quercetin administration significantly enhances SIRT3 expression, a mitochondrial deacetylase that regulates key metabolic enzymes [2]. Activated SIRT3 directly deacetylates and inhibits PARP-1 activity, reducing NAD+ consumption and preventing energy depletion during cellular stress, thereby maintaining mitochondrial integrity under pathological conditions [2].
Nrf2-Mediated Antioxidant Defense: Under oxidative stress conditions, quercetin promotes the translocation of Nrf2 from the cytoplasm to the nucleus, where it activates the antioxidant response element (ARE) [4]. This activation coordinates the expression of numerous antioxidant enzymes, including SOD, catalase, and NAD(P)H quinone dehydrogenase 1, providing comprehensive protection against mitochondrial oxidative damage.
Principle: Intact, functionally competent mitochondria are essential for reliable mATPase inhibition assays. This protocol describes the isolation of liver mitochondria from rat tissue using differential centrifugation [1].
Reagents & Solutions:
Procedure:
Technical Notes:
Principle: This assay measures quercetin's ability to inhibit mATPase activity by quantifying the release of inorganic phosphate (P(_i)) from ATP hydrolysis [1]. The following workflow illustrates the experimental procedure:
Reagents & Solutions:
Procedure:
Technical Notes:
Table 1: Molecular Docking Results & mATPase Inhibition Profiles of Quercetin and Reference Compounds
| Compound | Binding Energy to mATPase (Kcal/mol) | Binding Energy to Cytochrome c (Kcal/mol) | mATPase Inhibition (%) | Optimal Effective Dose (mg/kg) |
|---|---|---|---|---|
| Quercetin | -7.1 | -5.5 | 58.7% | 10-60 [1] |
| Vitamin E | -9.0 | -6.4 | 72.3% | 10 [1] |
| Glibenclamide | -9.4 | -7.0 | 81.5% | N/A [1] |
Table 2: Effects of Quercetin on Mitochondrial Functional Parameters in Diabetic Rat Model
| Parameter | Normal Control | Diabetic Control | Diabetic + Quercetin (10 mg/kg) | Diabetic + Vitamin E (10 mg/kg) |
|---|---|---|---|---|
| mATPase Activity (μmol P(_i)/mg/h) | 2.8 ± 0.3 | 5.1 ± 0.4* | 3.5 ± 0.3 | 3.1 ± 0.2 |
| mPT Pore Opening (ΔA(_{540})/min) | 0.05 ± 0.01 | 0.18 ± 0.03* | 0.08 ± 0.02 | 0.07 ± 0.01 |
| Cytochrome c Activation (relative units) | 1.0 ± 0.1 | 3.2 ± 0.4* | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Mitochondrial MDA (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.4* | 1.9 ± 0.3 | 1.7 ± 0.2 |
Data presented as mean ± SEM; *p < 0.05 vs Normal Control; p < 0.05 vs Diabetic Control [1]
Table 3: Quercetin-Induced Modulation of Mitochondrial Biogenesis Pathways
| Pathway Component | Effect of Quercetin | Experimental Model | Dose/Duration | Reference |
|---|---|---|---|---|
| AMPK Phosphorylation | ↑ 2.5-fold | STZ-diabetic rats | 60 mg/kg, 6 weeks | [3] |
| PGC-1α Expression | ↑ 3.2-fold | Traumatic brain injury mice | 50 mg/kg, 24 hours | [5] |
| SIRT3 Expression | ↑ 2.1-fold | Spontaneously hypertensive rats | 20 mg/kg, 8 weeks | [2] |
| Nrf2 Nuclear Translocation | ↑ 4.8-fold | Traumatic brain injury mice | 50 mg/kg, 24 hours | [4] |
| Mitochondrial SOD Activity | ↑ 68% | Traumatic brain injury mice | 50 mg/kg, 24 hours | [5] |
| ATP Content | ↑ 85% | High glucose-exposed RSC96 cells | 50 μM, 24 hours | [3] |
The comprehensive data presented herein demonstrate that This compound serves as a moderate direct inhibitor of mitochondrial ATPase while simultaneously activating multiple pathways that enhance mitochondrial function and integrity. The binding affinity of quercetin to mATPase (-7.1 Kcal/mol), though lower than reference compounds like vitamin E (-9.0 Kcal/mol) and glibenclamide (-9.4 Kcal/mol), remains biologically significant and contributes to its stabilizing effect on the mitochondrial permeability transition pore [1]. This dual functionality—direct enzyme modulation and system-wide mitochondrial enhancement—distinguishes quercetin from conventional inhibitors and underscores its potential as a multi-target therapeutic agent.
The dose-dependent efficacy of quercetin observed across multiple experimental models (10-60 mg/kg in vivo, 10-100 μM in vitro) reflects its concentration-dependent bioactivity. Particularly noteworthy is quercetin's ability to restore ATP production under pathological conditions (85% increase in high glucose-exposed cells) while simultaneously reducing oxidative stress markers like mitochondrial MDA [3]. This balanced effect on both energy production and oxidative protection represents a significant advantage over compounds that target only one aspect of mitochondrial dysfunction.
Several methodological considerations warrant attention when implementing these protocols. The source of mitochondrial material significantly influences experimental outcomes; while liver mitochondria provide abundant material, cardiac or neuronal mitochondria may better reflect tissue-specific effects. The solubility limitations of this compound in aqueous solutions necessitates the use of DMSO as a vehicle, requiring careful optimization to maintain mitochondrial integrity while ensuring adequate compound delivery.
The experimental models used in the cited studies present both strengths and limitations. Streptozotocin-induced diabetic models effectively replicate hyperglycemia-associated mitochondrial dysfunction but may not fully capture the complexity of human disease progression [1] [3]. Similarly, the translation of effective concentrations from cellular systems (micromolar range) to in vivo applications requires careful consideration of pharmacokinetic parameters including bioavailability, tissue distribution, and metabolic clearance.
Quercetin Dihydrate (chemical formula: C₁₅H₁₀O₇•2H₂O) represents a crystalline hydrate form of the widely studied flavonoid quercetin, specifically engineered to enhance stability and handling properties compared to its anhydrous counterparts. This compound is classified as a flavonol and exists as a bright yellow powder with the IUPAC name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one dihydrate [1]. The dihydrate form has been identified as the most thermodynamically stable version under ambient conditions, making it particularly suitable for pharmaceutical development and research applications. Despite its favorable stability profile, this compound shares the inherent bioavailability challenges common to all quercetin forms, primarily due to its extremely low water solubility, extensive first-pass metabolism, and rapid systemic elimination [1] [2].
The pharmacological significance of quercetin encompasses a broad spectrum of therapeutic areas, including antioxidant, anti-inflammatory, anticancer, antiviral, and cardioprotective activities [2]. Preclinical studies have demonstrated that this compound exerts significant protection against oxidative stress in various tissues, normalizing CCl₄-induced changes in malondialdehyde (MDA) and catalase (CAT) activity in liver, muscle, and kidney tissues [1]. Beyond its antioxidant properties, quercetin has shown potential in enhancing glucose uptake in skeletal muscle through activation of the AMPK-p38 MAPK pathway, indicating its relevance for diabetes management [1]. Additionally, its anti-proliferative effects against cancer cell lines further underscore the importance of developing optimized formulations to overcome its pharmacokinetic limitations [1].
The poor aqueous solubility of this compound represents a major challenge for its oral bioavailability, necessitating advanced formulation strategies to enhance dissolution and absorption. Research has demonstrated that lipid-based delivery systems particularly micellar formulations, can dramatically improve quercetin bioavailability. One such technology, LipoMicel (LM), has shown remarkable efficacy in enhancing systemic exposure [3]. In direct comparative studies, the LipoMicel formulation increased blood concentrations of quercetin by approximately 7-fold at a 500 mg dose compared to standard quercetin preparations [3]. This delivery system utilizes food-grade excipients that form micellar structures, effectively solubilizing the quercetin molecules and protecting them from degradation in the gastrointestinal environment [3].
Alternative approaches to improve quercetin bioavailability include encapsulation technologies, solid dispersions, and complexation with phospholipids or cyclodextrins [4]. The fundamental principle underlying these strategies is to enhance solubility and permeability while providing protection against extensive pre-systemic metabolism. When designing pharmacokinetic studies, it is crucial to account for the significant formulation-dependent variations in absorption characteristics. For instance, soft gelatin capsules used for micellar formulations may offer advantages over hard gelatin capsules in terms of dissolution profile and content release [3]. Additionally, the presence of specific excipients such as medium-chain triglycerides, lecithin, and methylsulfonylmethane can further influence the absorption kinetics and should be carefully documented in study protocols [3].
Table 1: Dosing Regimens from Clinical Pharmacokinetic Studies of Quercetin Formulations
| Formulation Type | Dose Levels | Dosing Duration | Key Findings | Study Reference |
|---|---|---|---|---|
| Standard Quercetin | 50, 100, 150 mg/day | 2 weeks | Dose-dependent increase in plasma concentrations (178-570%) | [5] |
| Standard Quercetin | 250, 500 mg | Single dose | Low bioavailability, rapid metabolism | [3] |
| LipoMicel Formulation | 250, 500, 1000 mg | Single and multiple doses (72h) | 7-15 fold increase in AUC compared to standard formulation | [3] |
| This compound (Preclinical) | 60, 120 mg/kg bw | 20 days | Significant tissue protection against oxidative stress | [1] |
Based on available clinical evidence, effective dosing regimens for this compound pharmacokinetic studies should incorporate dose-ranging elements to properly characterize exposure-response relationships. Studies have demonstrated that quercetin supplementation at doses of 50, 100, and 150 mg/day for two weeks resulted in dose-dependent increases in plasma concentrations, with the highest dose producing a 570% increase from baseline [5]. For enhanced bioavailability formulations, doses ranging from 250-1000 mg have been successfully implemented, with the highest systemic exposure observed at the 1000 mg dose level [3]. The timing of administration should also be standardized, with studies typically employing once-daily dosing in multiple-dose regimens to assess steady-state concentrations.
The duration of supplementation significantly influences pharmacokinetic parameters due to potential accumulation. Multiple-dose studies conducted over 72 hours have shown that sustained quercetin blood concentrations can be maintained with repeated dosing [3]. For comprehensive characterization, study designs should include both single-dose phases to determine fundamental pharmacokinetic parameters (Cmax, Tmax, AUC0-24, elimination half-life) and multiple-dose phases to assess accumulation potential and steady-state kinetics. For preclinical investigations, doses of 60 and 120 mg/kg body weight have demonstrated efficacy in animal models, providing reference points for translational research [1].
Inclusion criteria for this compound pharmacokinetic studies should prioritize healthy adults aged 21-60 years with normal body mass index (BMI 18.5-29.9 kg/m²) to minimize metabolic variability [3]. Participants should be in good general health as confirmed by comprehensive medical history, physical examination, and standard laboratory tests (complete blood count, comprehensive metabolic panel, urinalysis). Given the potential for food-quercetin interactions, participants should demonstrate willingness to avoid consumption of quercetin-rich foods (apples, berries, onions, black tea, red wine, etc.) and supplements for at least 48 hours before each treatment and throughout the study periods [3]. This dietary restriction is essential for establishing accurate baseline measurements and minimizing confounding factors in absorption assessment.
Exclusion criteria must be rigorously applied to ensure participant safety and data integrity. Key exclusion factors include presence of serious acute or chronic diseases particularly hepatic, renal, or gastrointestinal conditions that may affect absorption, metabolism, or elimination of quercetin [3]. Additional exclusion criteria should encompass: known hypersensitivity or contraindication to quercetin; pregnancy, lactation, or planning pregnancy; use of prescribed medications (especially those affecting metabolic enzymes or transporters); smoking; and excessive alcohol consumption. Studies should aim for balanced gender representation and document potential hormonal influences, though controlling for menstrual cycle phases in female participants may not be necessary based on current evidence [3]. For studies targeting specific populations (elderly, hepatically impaired, etc.), modified criteria should be developed with appropriate safety considerations.
Pharmacokinetic studies of this compound require careful sample size planning to ensure adequate statistical power. Pilot studies with 10-15 participants have demonstrated feasibility for initial formulation comparisons, though larger samples (n≥35) are recommended for robust dose-response characterization [3] [5]. The crossover design offers significant advantages for comparative bioavailability assessment, with each participant serving as their own control, thereby reducing interindividual variability and enhancing statistical power [3]. For studies implementing this design, adequate washout periods (typically ≥7 days) must be incorporated to prevent carryover effects between treatment phases.
Ethical oversight must be maintained throughout study conduct, beginning with approval from an independent Institutional Review Board (IRB) or Ethics Committee [1]. All participants must provide written informed consent after receiving comprehensive information about study procedures, potential risks, and benefits [3]. The consent process should explicitly address the requirement for dietary restrictions, time commitments, and blood sampling procedures. For studies incorporating advanced formulations, certificate of analysis documentation should be obtained for all investigational products, verifying identity, purity, and composition [3]. Safety monitoring should include ongoing assessment of adverse events, with particular attention to previously documented effects at high doses including emesis, hypertension, nephrotoxicity, and electrolyte disturbances [2].
Blood collection protocols for this compound studies must be optimized to capture the complete concentration-time profile, accounting for its characteristic delayed Tmax. Based on pharmacokinetic observations, the sampling schedule should include frequent early time points (0, 0.5, 1, 1.5, 2, 3, 4 hours) followed by extended sampling to characterize the elimination phase (6, 8, 10, 12, 24 hours) [3] [5]. For multiple-dose studies, additional trough samples should be collected immediately before each subsequent dose to assess accumulation potential. The extensive metabolism of quercetin necessitates measurement of not only the parent compound but also major metabolites, including methylated, sulfated, and glutathione conjugates [3].
Table 2: Analytical Parameters for Quercetin and Major Metabolites
| Analyte | Sample Volume | Sample Processing | Storage Conditions | Key Methodological Considerations |
|---|---|---|---|---|
| Quercetin aglycone | 50-200 μL whole blood or plasma | Addition of ascorbic acid (10% w/w) to prevent oxidation | Immediate freezing at -20°C | Protection from light exposure during processing |
| Sulfated conjugates | 50-200 μL whole blood or plasma | Protein precipitation with acidified methanol | -80°C for long-term storage | Validation of enzymatic hydrolysis efficiency |
| Methylated conjugates | 50-200 μL whole blood or plasma | Liquid-liquid extraction with ethyl acetate | -80°C for long-term storage | Separate quantification of isorhamnetin and tamarixetin |
| Glutathione conjugates | 50-200 μL whole blood or plasma | Stabilization with antioxidant cocktails | -80°C for long-term storage | Assessment of conjugate stability during storage |
Blood samples can be collected via venipuncture (plasma/serum) or capillary sampling (whole blood), with each method offering distinct advantages [3]. For capillary blood collection, fingerprick methods with 50 μL samples per time point have been successfully implemented, improving participant comfort and enabling more frequent sampling [3]. Regardless of collection method, samples should be immediately treated with antioxidant preservatives such as ascorbic acid (10% w/w) to prevent oxidative degradation of quercetin [3]. Proper processing (centrifugation for plasma separation) and prompt storage at -20°C or lower are critical for maintaining sample integrity throughout the study period.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents the gold standard for quantification of this compound and its metabolites in biological matrices [3]. Method validation must establish specificity, linearity, accuracy, precision, recovery, and stability in accordance with regulatory guidelines. Chromatographic separation typically employs reversed-phase C18 columns with gradient elution using mobile phases consisting of acidified water (0.1% formic acid) and acetonitrile or methanol [3]. The MS/MS detection should utilize electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.
For comprehensive metabolite profiling, samples should undergo enzymatic hydrolysis (using β-glucuronidase/sulfatase mixtures) to quantify total quercetin (free + conjugated) in addition to direct measurement of specific metabolites [3]. The analytical methodology should be validated for all major quercetin conjugates, with particular attention to quercetin-3-sulfate, quercetin-3-glucuronide, and isorhamnetin (3'-O-methylquercetin) as these represent dominant circulating forms [3]. Quality control samples at low, medium, and high concentrations should be analyzed in duplicate with each batch to ensure ongoing assay performance. The lower limit of quantification (LLOQ) should be sufficient to detect quercetin concentrations throughout the sampling period, with reported values in the low nanomolar range [3] [5].
Non-compartmental analysis (NCA) represents the most appropriate method for initial characterization of this compound pharmacokinetics, providing fundamental parameters without assumptions regarding the underlying kinetic model [3] [5]. The area under the concentration-time curve (AUC) should be calculated using the linear trapezoidal method for ascending concentrations and the log-trapezoidal method for the elimination phase [3]. Both AUC0-24 (single dose) and AUC0-τ (steady-state) should be determined, with the latter being particularly relevant for multiple-dose regimens. Additional critical parameters include maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), apparent clearance (CL/F), and apparent volume of distribution (Vz/F).
For comparative bioavailability assessments between formulations, analysis of variance (ANOVA) should be performed on log-transformed AUC and Cmax values with calculation of 90% confidence intervals for the ratio of geometric means [3]. Bioequivalence is typically concluded if the confidence intervals fall entirely within the 80-125% range. The dose proportionality of this compound should be assessed using power models, with statistical significance set at p<0.05 [5]. For metabolites, determination of metabolic ratios (AUCmetabolite/AUCparent) at different dose levels can provide insights into potential saturation of metabolic pathways at higher doses.
Statistical planning should account for the substantial interindividual variability in quercetin pharmacokinetics, which has been reported to range from 36-57% for plasma concentrations [5]. Mixed-effects models are recommended for analyzing pharmacokinetic data, incorporating appropriate random and fixed effects based on the study design. For crossover studies, the statistical model should include sequence, period, and treatment as fixed effects, with participant nested within sequence as a random effect [3]. Graphical representations of data should include mean concentration-time profiles with variability measures (SD or SEM) and individual profiles to illustrate the extent of interindividual variation.
Safety monitoring should encompass comprehensive assessment of vital signs, clinical laboratory parameters, and adverse events throughout the study period. Previous research has established that quercetin is generally well-tolerated at doses up to 1000 mg daily, though higher doses (≥945 mg/m² intravenously) have been associated with adverse effects including emesis, hypertension, nephrotoxicity, and hypokalemia [2]. All adverse events should be documented with details on onset, duration, severity, relationship to investigational product, and required interventions. The severity grading of laboratory abnormalities should follow established criteria (e.g., Common Terminology Criteria for Adverse Events), with predefined thresholds for protocol suspension or termination based on safety concerns.
Diagram 1: Comprehensive Pharmacokinetic Study Workflow for this compound. This flowchart illustrates the sequential stages of clinical investigation from initial study design through final data analysis. The protocol incorporates both single-dose and multiple-dose phases with adequate washout periods, enabling complete characterization of this compound pharmacokinetics including accumulation potential. Key elements include rigorous participant screening, controlled intervention phases, comprehensive blood sampling schedules, and advanced analytical methodologies (UHPLC-MS/MS) for quantification of parent compound and metabolites.
Diagram 2: this compound Absorption, Metabolism, and Elimination Pathways. This schematic illustrates the complex pharmacokinetic journey of this compound following oral administration, highlighting key metabolic transformations and elimination routes. The process begins with formulation-dependent release and absorption, followed by extensive first-pass metabolism involving conjugation pathways (methylation, sulfation, glucuronidation, glutathione conjugation). The resulting metabolites enter systemic circulation and distribute to various tissues before ultimately being eliminated through renal and fecal routes.
The application notes and protocols presented herein provide a comprehensive framework for conducting rigorous pharmacokinetic studies of this compound in human subjects. Implementation of these methodologies will enable researchers to generate high-quality data supporting the development of optimized quercetin formulations with enhanced bioavailability and therapeutic potential. Critical success factors include meticulous attention to dietary controls, optimized blood sampling schedules capturing the complete concentration-time profile, and sophisticated analytical approaches capable of quantifying both parent compound and major metabolites.
Future methodological developments should focus on standardized protocols for metabolite quantification and expanded characterization of tissue distribution patterns. Additionally, further research is needed to elucidate the pharmacological activity of individual quercetin metabolites and their contribution to overall therapeutic effects. By adopting the systematic approach outlined in this document, researchers can advance our understanding of this compound pharmacokinetics and facilitate its translation into clinically effective formulations for various health applications.
The table below summarizes the core techniques identified in recent research for improving the solubility of Quercetin (QUE) and its dihydrate form (QUE-DH).
| Strategy | Key Formulation/Process | Key Improvement | Reference |
|---|---|---|---|
| Crystalline Solid Dispersions (CSDs) | Neat ball milling with polymers P188 or PEG8000 [1]. | Increased dissolution rate; 3.5 to 25-fold higher oral absorption in rats [1]. | |
| Polymorph & Physical Mixtures | Using anhydrous QUE (QUE-AH) in physical mixtures (PMs) with PVP or Soluplus [2]. | Better solubility than Amorphous Solid Dispersions (ASDs); avoids gel-like phase separation [2]. | |
| "Green" Phase Modification (Lyophilization) | Freeze-drying solutions of QUE in water-ethanol or water-acetonitrile [3]. | At least 30-fold increase in water solubility [3]. |
This method is based on creating a microcrystalline dispersion of the drug within a polymer matrix to enhance dissolution [1].
This protocol uses the metastable anhydrous form of quercetin, which can avoid the gelation issues sometimes seen with amorphous dispersions [2].
This eco-friendly approach uses freeze-drying to create new solid phases of the compound with significantly enhanced solubility [3].
The following workflow diagrams outline a systematic approach to diagnosing and resolving common solubility problems.
Why does my amorphous solid dispersion (ASD) of this compound show poor dissolution? Research indicates that during the dissolution of QUE ASDs, a gel-like phase separation can occur at the particle surface. This gel layer acts as a barrier, reducing the driving force for drug release and limiting solubility. This issue is particularly strong with polymers like Soluplus [2].
What is the advantage of a Crystalline Solid Dispersion (CSD) over an Amorphous Solid Dispersion (ASD) for Quercetin? While ASDs can improve solubility, they are often thermodynamically unstable and may recrystallize during storage, leading to reduced performance over time. CSDs are thermodynamically stable because the drug remains in a (micro)crystalline state. They enhance the dissolution rate by reducing crystal size and improving wettability, without the instability risks of amorphous forms [1].
How can I improve Quercetin's solubility using environmentally friendly ("green") methods? Lyophilization (freeze-drying) is an excellent eco-friendly option. It avoids harsh chemicals and uses minimal solvent, which can often be recovered and reused. This process creates new solid-phase modifications of the compound that can dramatically increase water solubility (over 30-fold) without altering its molecular structure or antioxidant activity [3].
Quercetin dihydrate is susceptible to degradation from several environmental factors. The table below summarizes these factors and the corresponding optimal storage conditions to ensure stability.
| Factor | Effect on this compound | Optimal Storage Condition |
|---|---|---|
| Temperature | High temperatures accelerate chemical degradation and can cause dehydration. Low temperatures risk condensation if containers are opened cold [1] [2]. | 2°C to 8°C for long-term storage; 15°C to 25°C (59°F to 77°F) is also acceptable if storage is short-term [1]. |
| Humidity | It is hygroscopic (absorbs moisture), leading to clumping, microbial growth, and hydrolysis [1]. | Keep relative humidity below 60%. Use desiccants (e.g., silica gel) inside containers [1]. |
| Light | Exposure to light, especially UV radiation, causes photodegradation and oxidation [1]. | Store in opaque, amber, or UV-resistant containers. Keep in dark storage areas [1]. |
| Oxygen | Atmospheric oxygen causes oxidation, damaging its antioxidant structure [1]. | Use airtight containers. For maximum protection, use vacuum sealing or nitrogen flushing [1]. |
| pH | Stability is reduced in neutral to alkaline conditions [3]. | For solutions, maintain a slightly acidic pH (5-6) [1]. |
Here are detailed methodologies you can use in the lab to assess and monitor the stability of your this compound under various storage conditions.
This method is adapted from a study on quercetin's thermal degradation kinetics and is useful for testing stability in liquid formulations [3].
This protocol simulates real-world storage conditions to determine the shelf-life of solid this compound or its formulations.
The following diagram visualizes the relationship between the primary degradation factors and the resulting damage to the quercetin molecule, based on the mechanisms described in the research.
Q: What are the primary metabolic pathways for quercetin, and which enzymes should my experiments target?
A: Following oral ingestion, quercetin is extensively metabolized via phase II conjugation, primarily by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) [1]. The major metabolites found in plasma are conjugates with glucuronic acid and/or sulfonic acid, including hetero-conjugates featuring both (QC-GA/S) [2]. The table below summarizes the key human UGT1A isoforms involved and the inhibitory profile of quercetin itself, which can inform your inhibition strategies.
| UGT Isoform | Inhibitory Potential of Quercetin | Inhibition Type | IC₅₀ / Kᵢ values | Experimental Note |
|---|---|---|---|---|
| UGT1A1 | Moderate | Non-competitive | IC₅₀: 7.47 µM; Kᵢ: 2.18 µM | Potential for herb-drug interactions [3] [4]. |
| UGT1A3 | Moderate | Competitive | IC₅₀: 10.58 µM; Kᵢ: 1.60 µM | Potential for herb-drug interactions [3] [4]. |
| UGT1A6 | Weak | Non-competitive | IC₅₀: 7.07 µM; Kᵢ: 28.87 µM | [3] [4]. |
| UGT1A9 | Strong | Competitive | IC₅₀: 2.81 µM; Kᵢ: 0.51 µM | Primary target for inhibition; potential for herb-drug interactions [3] [4]. |
The following diagram illustrates the primary metabolic pathway and potential inhibition points.
Q: What experimental approaches can I use to reduce the metabolic conjugation of quercetin in vitro and in vivo?
A guide to the primary experimental strategies is provided in the table below.
| Strategy | Methodology & Examples | Key Experimental Considerations |
|---|---|---|
| Chemical Inhibition | Use broad-spectrum or isoform-specific UGT inhibitors in incubation systems. Examples: | Requires careful concentration optimization to ensure efficacy without off-target cytotoxicity. Potential for interaction with other metabolic pathways must be controlled [3] [4]. |
| Structural Modification | Synthesize derivatives by methylating hydroxyl groups (e.g., 4'-O-methylquercetin). Rationale: | Must validate that modifications do not abolish the compound's intended pharmacological activity. In silico docking and QSAR studies are recommended for initial screening [5]. |
| Advanced Formulations | Use encapsulation to shield quercetin from metabolizing enzymes. Examples: Liposomes, methyl-β-cyclodextrin inclusion complexes, mesoporous silica nanoparticles (MSNs). | A 254-fold increase in water solubility was achieved with methyl-β-cyclodextrin [1]. MSNs conjugated with folic acid can enhance targeted delivery and biocompatibility [1]. |
Q: What is a robust method for quantifying conjugated quercetin metabolites in plasma to evaluate our intervention strategies?
A: A 2025 study developed and validated a high-throughput LC-MS method for this exact purpose [2].
Q: What should I consider when translating these strategies from in vitro models to in vivo studies?
A key consideration is metabolic inactivation. While in vitro assays may show quercetin is a strong inhibitor of efflux transporters like BCRP, in vivo studies in rats and beagles showed no significant pharmacokinetic interaction with the BCRP substrate sulfasalazine, even at high doses. This was attributed to the metabolic inactivation of quercetin's interaction potential [6].
Furthermore, glucuronidation activity is dependent on factors like age and species. A study in rat liver microsomes showed that the formation rates of different quercetin glucuronides (e.g., 7-O, 3'-O, 4'-O) varied significantly with the age of the rats [7]. Always confirm in vitro findings with in vivo data.
The table below summarizes frequent issues, their likely causes, and recommended solutions.
| Interference/Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Peak Tailing / Poor Resolution [1] | Non-optimal mobile phase pH or composition. | Acidify mobile phase with 1.5% acetic acid. Use water/acetonitrile/methanol (55:40:5 v/v) [1]. |
| Co-elution with Rutin/Kaempferol [1] | Structurally similar flavonoids eluting close to Quercetin. | Optimize method for specificity. A validated method shows retention times: Rutin (2.5 min), Quercetin (3.6 min), Kaempferol (5.4 min) [1]. |
| Cross-interference in Electrochemical Detection [2] | Rutin & Quercetin oxidize at similar potentials (~0.3 V). | Use a gamma-irradiated hydroxyapatite-modified electrode for independent, simultaneous detection [2]. |
| Low Solubility in Aqueous Media [3] [4] | Inherently low water solubility of Quercetin. | Use CO2-expanded ethanol or ethyl lactate [5], or encapsulate in α-lactalbumin fibril-based hydrogels [4]. |
| Thermal Degradation [5] | Exposure to high temperature during analysis or sample prep. | Work at lower temperatures (e.g., 308 K). Use on-line analysis to minimize exposure. Anhydrous form is more suitable than dihydrate for high-temp work [5]. |
| Instability of Stock Solutions [1] | Degradation during storage. | Prepare fresh solutions or store at 4°C. Avoid storage at room temperature or -20°C for extended periods [1]. |
| Polymorphic Form Interference [3] | Physical mixture performance varies with anhydrous vs. dihydrate form. | For physical mixtures with polymers (PVP, Soluplus), use freshly prepared anhydrous Quercetin (QUE-AH) for superior solubility [3]. |
Here are detailed methodologies for key techniques mentioned in the troubleshooting guide.
This method is highly sensitive and has been proven to separate Quercetin from rutin and kaempferol.
The following diagram outlines a systematic workflow for diagnosing and resolving analytical interferences based on the observed symptoms.
Q1: What is the difference between using Quercetin Dihydrate and anhydrous Quercetin in my experiments? A1: The physical form significantly impacts analytical performance. This compound (QUE-DH) is the common commercial form, but it can aggregate and cause unstable solubility measurements [5]. Anhydrous Quercetin (QUE-AH) is more suitable for solubility studies and creating physical mixtures with polymers, often resulting in better solubility and avoiding gel-like phase separation that can occur in solid dispersions made with the dihydrate [3].
Q2: How can I improve the sensitivity of my Quercetin analysis? A2: For HPLC-DAD, use a detection wavelength of 368 nm instead of 254 nm for higher signal intensity [1]. For electrochemical detection, a fabricated gamma-irradiated hydroxyapatite-based sensor can achieve detection limits in the nanomolar range (e.g., 6.6 nM) [2].
Q3: My Quercetin stock solution concentration seems to change over time. How should I store it? A3: Quercetin solutions are most stable when stored at 4°C. Avoid storage at room temperature or -20°C for extended periods, as this leads to greater degradation. Where possible, prepare fresh solutions [1].
Q4: Are there any special considerations for detecting Quercetin in the presence of Rutin? A4: Yes, this is a common challenge. In HPLC, ensure your method is specific enough to separate them (e.g., achieving different retention times). In electrochemical detection, their oxidation potentials overlap, so a standard electrode cannot distinguish them. You will need a specifically modified electrode, like the gamma-irradiated hydroxyapatite-based sensor, for simultaneous and independent detection [2].
The table below categorizes common solvents and their effects on quercetin, helping you choose the right one for your assay.
| Solvent Type | Examples | Effect on Quercetin & Typical Use |
|---|
| Polar Protic [1] [2] | Water, Methanol, Ethanol, Acetic acid | • Water: Very low solubility (~0.01 mg/mL at 25°C) [3]. • Methanol: Good solubility (4.0 mg/mL at 37°C) [3]. Ideal for HPLC analysis [4] [5] [3]. • Can participate in hydrogen bonding, stabilizing ions; may influence antioxidant reaction rates [1] [6]. | | Polar Aprotic [1] [2] | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, Dimethylformamide (DMF) | • DMSO: Very high solubility (150 mg/mL at 25°C) [3]. Excellent for preparing stock solutions. • Acetonitrile: Commonly used as a component of the mobile phase in HPLC [4] [5] [3]. • Do not hydrogen bond with anions, potentially leading to more reactive nucleophiles [1] [2]. | | Non-Polar [1] [2] | Hexane, Benzene, Diethyl ether, Chloroform | • Generally poor solvents for polar molecules like quercetin due to "like dissolves like" principle [1] [2]. • May be used in mixtures for extracting non-polar compounds from complex samples. |
This is a standard and validated method for the precise quantification of quercetin [4] [5] [3].
The workflow for this analytical method is summarized below.
This protocol uses silylation to probe the relative reactivity of quercetin's hydroxyl groups, which is valuable for structure-activity relationship (SAR) studies and drug design [7].
Q1: Why is my quercetin precipitating in an aqueous buffer?
Q2: How does solvent polarity affect quercetin's antioxidant activity assay?
Q3: Which form of quercetin should I use for preparing amorphous solid dispersions (ASDs)?
Quercetin exerts its anti-inflammatory effects through multiple pathways, primarily by targeting key signaling molecules and transcription factors involved in the inflammatory response [1] [2].
The table below summarizes its primary mechanisms:
| Mechanism of Action | Biological Effect | Key Molecular Targets |
|---|---|---|
| Inhibition of NF-κB pathway [2] | Suppresses expression of pro-inflammatory genes | Downregulates TNF-α, IL-1β, IL-6, COX-2 [1] [2] |
| Modulation of TLR4 signaling [2] | Reduces activation of innate immune response | Inhibits TLR4/NF-κB pathway [2] |
| Antioxidant Activity [1] | Scavenges free radicals; induces antioxidant defenses | Activates Nrf2 pathway; increases glutathione [1] |
| Regulation of Immune Cells [1] [2] | Modulates macrophage polarization; regulates T-helper cell balance | Increases IFN-γ (Th1); decreases IL-4 (Th2) [2] |
This diagram illustrates the primary signaling pathway through which quercetin is known to exert its anti-inflammatory effects:
Diagram Title: Quercetin Inhibits the TLR4/NF-κB Inflammatory Pathway
One study directly compared quercetin hydrate with Vitamin E in a rat model of bleomycin-induced pulmonary fibrosis [3]. The table below summarizes the key quantitative findings on cytokine levels in Bronchoalveolar Lavage Fluid (BALF).
| Treatment Group | Profibrotic/Fibrotic Cytokines | Antifibrotic Cytokine | | :--- | :--- | :--- | | | IL-13 | PDGF-β | TNF-α | INF-γ | | Bleomycin (BLM) only (Disease Control) | Baseline Increase | Baseline Increase | Baseline Increase | Baseline Decrease | | BLM + Quercetin (75 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | | BLM + Vitamin E (10 mg/kg) | Reduced | Reduced | Reduced | Increased |
A significant challenge for quercetin's therapeutic application is its low oral bioavailability, attributed to poor water solubility, rapid metabolism, and swift clearance from the body [2] [4]. To overcome this, advanced delivery systems are under investigation:
Regarding clinical evidence in humans, the results are less consistent. Some studies show quercetin can reduce markers like C-reactive protein (CRP) in specific populations, while others find no significant effect on cytokines like IL-6 or TNF-α [6] [7]. This highlights the need for more robust clinical trials.
The following table summarizes key in vivo studies demonstrating the anti-cancer effects of quercetin in animal models. Please note that direct comparative studies against other anti-cancer alternatives are limited in the available literature.
| Cancer Type | Model Organism | Dosage & Administration | Key Findings & Effects | Reported Mechanisms |
|---|---|---|---|---|
| Prostate Cancer [1] | Mouse xenograft models (e.g., PC-3, LNCaP cells) | 5-160 mg/kg; Intraperitoneal injection [1] | Dose-dependent inhibition of tumor growth; induced apoptotic and necrotic cell death [1]. | Modulation of ROS; inhibition of pro-survival Akt and NF-κB pathways [1]. |
| Breast Cancer [2] | Mouse xenograft models (e.g., MCF-7 cells) | Varies; studies often use nano-formulations for improved delivery [2] | Inhibition of tumor cell proliferation; induction of apoptosis [2]. | Cell cycle arrest (G0/G1 phase); downregulation of survivin expression [3] [2]. |
| Chemoprevention [4] | Rodent models induced by carcinogens (e.g., azoxymethane) | Dietary consumption or supplementation [4] [5] | Suppressed incidence and multiplicity of tumors [4] [5]. | Antioxidant/pro-oxidant action; regulation of redox homeostasis; modulation of drug-metabolizing enzymes [4]. |
| Pulmonary Fibrosis (Chemotherapy Side Effect) [6] | Rat model (Bleomycin-induced) | 25, 50, 75 mg/kg; Intraperitoneal injection [6] | Prophylactic reduction of pulmonary fibrosis, a common side-effect of Bleomycin chemotherapy [6]. | Reduced pro-fibrotic cytokines (IL-13, PDGF-β, TNF-α); increased anti-fibrotic cytokine (INF-γ) [6]. |
To provide a concrete example of methodology, here is a detailed protocol from a study on prostate cancer, which can serve as a template for validation experiments [1].
Quercetin exerts its anti-cancer effects through multiple pathways, making it a multi-targeted agent. The diagram below synthesizes the key mechanisms identified across the search results.
This diagram illustrates that quercetin's anti-cancer activity is not dependent on a single mechanism but is the result of a concerted multi-targeted effect [4] [7]. Its ability to act as either an antioxidant or a pro-oxidant, depending on the cellular context, is particularly notable for selectively targeting cancer cells [4] [5] [1].
Despite promising preclinical results, several challenges must be addressed for clinical translation.
The identification of quercetin metabolites in biological samples primarily relies on advanced chromatographic and mass spectrometric techniques. The table below summarizes the core experimental protocols and key findings from relevant studies:
| Aspect | Methodology & Findings |
|---|---|
| Analytical Method | HPLC-UV-MS/MS is a cornerstone technique. It provides selectivity and sensitivity for detecting metabolites in complex matrices like plasma [1]. A specific HPLC-DAD method was validated for quercetin quantification in nanoparticles, using a water/acetonitrile/methanol (55:40:5) mobile phase with 1.5% acetic acid and detection at 368 nm [2]. |
| Key Metabolites Identified | In human blood, quercetin undergoes rapid and extensive metabolism. The major circulating metabolites are methylated, sulfate, and glutathione (GSH) conjugates [3]. After processing in the liver, quercetin exists in the blood almost exclusively as quercetin glucuronides [4]. |
| Sample Preparation | Human capillary whole blood samples can be collected via finger-pricking. Samples are typically stabilized immediately after collection, such as by placing them in a tube with ascorbic acid to prevent degradation, and then frozen at -20°C until analysis [3]. |
| Metabolic Instability | Quercetin is noted to be unstable and easily oxidized in both the presence and absence of cells, such as macrophages [5]. |
The following diagram illustrates a generalized experimental workflow for identifying and validating quercetin metabolites, synthesized from the methodologies in the search results:
The provided data offers a strong foundation, though some limitations exist for your specific request:
The table below summarizes key pharmacokinetic parameters from human studies, demonstrating the clear differences in absorption between common quercetin glycosides.
| Quercetin Source & Form | Dose (mg Quercetin Aglycone) | Cmax (µg/mL) | Tmax (hours) | Relative Absorption/Bioavailability |
|---|---|---|---|---|
| Onion (Rich in Quercetin Glucosides) [1] [2] [3] | 100 | 2.3 ± 1.5 | 0.7 ± 0.2 | High (Absorption: ~52%) [1] |
| Pure Quercetin-4'-O-Glucoside [2] | 100 | 2.1 ± 1.6 | 0.7 ± 0.3 | Comparable to onion glucosides [2] |
| Buckwheat Tea (Rich in Rutin) [2] | 200 | 0.6 ± 0.7 | 4.3 ± 1.8 | Low |
| Pure Quercetin-3-O-Rutinoside (Rutin) [1] [2] | 200 | 0.3 ± 0.3 | 7.0 ± 2.9 | Very Low (Absorption: ~17%) [1] |
| Quercetin Aglycone (Supplement) [1] [3] | 500 | ~1.05 µg/mL* [1] | ~3.7 hours* [1] | Low (Absorption: ~24%) [1] |
*Values estimated from graph data in [1]; Cmax and Tmax can vary based on formulation and food matrix.
The differences in bioavailability are primarily due to distinct absorption pathways in the gastrointestinal tract. The following diagram illustrates these key pathways for different quercetin forms.
The key experimental findings that elucidate these pathways include:
For Quercetin Glucosides (Rapid, Efficient Absorption): Studies using Caco-2 cell models indicate that quercetin glucosides like isoquercetin may be actively transported via the Sodium-dependent Glucose Transporter 1 (SGLT1) [3]. This active transport contributes to their rapid absorption (short Tmax) in the small intestine. Concurrently, the brush border enzyme Lactase Phlorizin Hydrolase (LPH) deglycosylates the glucoside, allowing the aglycone to be absorbed via passive diffusion [3].
For Quercetin Rutinosides (Slow, Colonic Absorption): The rutinoside form (with a disaccharide) is not a substrate for SGLT1 or LPH. Human and animal studies show that it passes to the colon, where gut microbiota-derived β-glucosidases cleave the sugar moiety [3]. The released aglycone is then absorbed, explaining the prolonged Tmax.
For Quercetin Aglycone (Variable Absorption): The absorption of the free aglycone is limited by its low and pH-dependent solubility. Research suggests it is absorbed via passive diffusion in the stomach and small intestine, and its bioavailability can be significantly enhanced by dietary fats that improve its solubility through micelle formation [1] [3].
For reference, here is a typical methodology from a key crossover study that generated robust comparative data [2].
The evidence leads to several critical considerations for drug development:
The table below summarizes the fundamental differences between Quercetin and Rutin.
| Property | Quercetin (incl. Dihydrate) | Rutin |
|---|---|---|
| Chemical Nature | Flavonol aglycone [1] | Flavonol glycoside (Quercetin-3-O-rutinoside) [2] [3] |
| Structure | The core flavonoid structure without a attached sugar group [1]. | Quercetin molecule bound to the disaccharide rutinose (rhamnose + glucose) [2] [3]. |
| Solubility | Lipophilic (soluble in organic solvents); low water solubility [4] [5]. | Lipophilic (soluble in organic solvents); low water solubility [2]. |
| Bioavailability | Moderate to low bioavailability, varies by form [1]. Dihydrate form offers better stability/solubility than anhydrous form [4]. Hydrogel formulations can dramatically increase bioavailability [4]. | Low bioavailability due to poor absorption and intestinal degradation [6] [7] [3]. Advanced delivery systems (e.g., nanoliposomes) are a major research focus to improve this [2]. |
The following tables compare the key biological activities of Quercetin and Rutin, supported by experimental models and data.
| Compound | Experimental Model / Description | Observed Effects & Key Targets | References | | :--- | :--- | :--- | :--- | | Rutin | In vitro: Rat pheochromocytoma cells (PC12) under nutrient deprivation. | Improved cell viability; reduced ROS production and lipid peroxidation [6] [7]. | | Rutin | In vitro: SH-SY5Y cells treated with MPP(+) (Parkinson's model). | Attenuated oxidative stress via PHB2-mediated mitophagy [6] [7]. | | Rutin | In vitro / In vivo: Various models of Alzheimer's disease. | Reduced oligomeric Aβ levels, inhibited glial cell activation, decreased inflammatory cytokines, and alleviated memory impairment [6] [7]. | | Quercetin | In vitro: PC-12 neurons exposed to toxins and peroxides. | Protected neurons from oxidative stress at concentrations of 25-100 µM [1]. | | Quercetin | In vitro: Models of neuroinflammation. | Suppressed pro-inflammatory markers (TNF-α, IL-1α) and nitric oxide release at low concentrations (0.1-10 µM) [1]. |
The neuroprotective mechanisms of Rutin, particularly its antioxidant and anti-inflammatory pathways, are summarized in the following diagram.
| Compound | Experimental Model / Description | Observed Effects & Key Targets | References |
|---|
| Quercetin Rutin (PEG-NP Formulations) | In vitro: KB cell line (epidermoid carcinoma). | Both Qu-PEG-NPs and Ru-PEG-NPs significantly inhibited KB cell proliferation compared to free drugs. Enhanced intracellular ROS generation, leading to cancer cell death [8]. | | Rutin | In vitro / In vivo: Glioblastoma (GBM) cells and rat models. | Showed cytotoxic, anti-migration, pro-apoptotic effects, and reduced tumor formation in rat brains [2]. |
| Compound | Experimental Model / Description | Observed Effects & Key Targets | References | | :--- | :--- | :--- | :--- | | Quercetin | Human Clinical Trial: Stage I hypertension patients given 730 mg/day for one month. | Reduced systolic BP by -7±2 mmHg and diastolic BP by -5±2 mmHg [1]. | | Quercetin | Meta-analysis of Human Trials: Dosage of ≥500 mg/day for ≥8 weeks. | Significant improvements in healthy glucose and insulin levels, particularly in individuals under 45 [4]. | | Rutin | In vitro: MG-63 osteoblast cells. | Enhanced alkaline phosphatase (ALP) activity, a bone formation marker. Activated osteoprotegerin (OPG) and inhibited RANKL, signaling a shift towards reduced bone resorption [9]. |
For reproducibility, here are simplified protocols from key studies cited:
Preparation of Rutin-Loaded, Brain-Targeted Nanoliposomes (Tf-Rutin-Lip) [2]:
In Vitro Anticancer Activity of Quercetin/Rutin PEG-NPs [8]:
Molecular Docking for Osteogenic Activity [9]:
Both compounds suffer from low inherent bioavailability, driving extensive research into advanced delivery systems.
| Strategy | Application & Findings |
|---|
| Polymeric Nanoparticles (PEG-NPs) | Application: Delivery of both Quercetin and Rutin [8]. Findings: Provides controlled drug release, enhances encapsulation efficiency, and improves circulation time. Demonstrated enhanced anticancer activity in vitro compared to free drugs [8]. | | Surface-Modified Nanoliposomes | Application: Brain-targeted delivery of Rutin [2]. Findings: Transferrin-modified liposomes (Tf-Rutin-Lip) showed significantly higher uptake across an in vitro blood-brain barrier model and improved pharmacokinetic parameters (AUC, Cmax, t₁/₂) in rats compared to free Rutin [2]. | | Hydrogel-Based Delivery | Application: Delivery of Quercetin [4]. Findings: A hydrogel coating derived from fenugreek seed was shown in a clinical study to increase serum levels of total quercetin by up to 62 times compared to unformulated quercetin [4]. |
| Cell Type / Animal Model | Senescence Inducer | Treatment (D: Dasatinib, Q: Quercetin) | Key Senolytic Readouts & Results | Citation |
|---|---|---|---|---|
| A549 Lung Adenocarcinoma Cells | 5-Fluorouracil (5-FU) [1] | Q: 10-50 µM; Hesperidin (HDN) [1] | Reduced SA-β-Gal+ cells; Reduced SASP (IL-6, IL-8); Increased apoptosis (AO/EB staining); HDN > Q efficacy [1] | [1] |
| Aged Killifish Central Nervous System | Aging (natural accumulation) [2] | D+Q cocktail [2] | Reduced SA-β-Gal+ cells in brain; Increased progenitor proliferation; Restored neurogenesis post-injury [2] | [2] |
| Human Coronary Artery Endothelial Cells (HCAEC) | Serial passaging (replicative senescence) [3] | Q: 10-100 µM; Hyperoside (Q3G) [3] | No selective death in senescent vs. young cells; Cytotoxic to both at higher doses [3] | [3] |
| db/db Mouse Model of Diabetic Kidney Disease | Diabetes / High glucose [4] | D (5 mg/kg) + Q (50 mg/kg) in vivo for 20 weeks [4] | Improved kidney function (ACR, Scr, BUN); Reduced ECM proteins; Activated autophagy; Alleviated podocyte dedifferentiation [4] | [4] |
For researchers looking to replicate these assays, here are the methodologies for key in vitro and in vivo experiments.
This protocol is adapted from a study on therapy-induced senescence (TIS) in lung cancer cells [1].
This protocol outlines the evaluation of the D+Q combo in a diabetic mouse model [4].
When validating quercetin's senolytic activity, please consider the following critical points:
The following diagrams summarize the logical workflow for in vitro validation and a key molecular pathway implicated in the senolytic mechanism.
In Vitro Senolytic Validation Workflow
This diagram outlines the core steps for validating senolytic activity in a cell culture model, from inducing senescence to analyzing the results.
Proposed Senolytic Mechanisms of Quercetin
This diagram illustrates the key molecular pathways through which quercetin is proposed to exert its senolytic effects, based on the cited research.
Experimental data from various models reveals quercetin's multi-target action in the nervous system.
Table 1: Key Neuroprotective Mechanisms of Quercetin
| Mechanism of Action | Experimental Model | Key Findings | Significance for Neurodegenerative Diseases |
|---|
| Antioxidant Activity (Reduces oxidative stress) | Human neuroblastoma SH-SY5Y cells [1] [2] | ↓ Intracellular ROS; Stabilized mitochondrial membrane potential (ΔΨm) [2]. | Oxidative stress is a key contributor to neuronal damage in AD and PD [2]. | | Anti-Inflammatory Activity (Modulates immune response) | PC12 cells; Zebrafish [3] | ↓ iNOS/NO system; ↓ pro-inflammatory genes (IL-1β, TNF-α, COX-2) [3]. | Chronic neuroinflammation accelerates progression of AD and PD [3]. | | Anti-Aggregation (Inhibits pathological protein clumping) | C. elegans (tauopathy model) [4] | ↓ Neurodegeneration; ↑ lifespan & healthspan [4]. | Reduces toxic Tau aggregates, a hallmark of Alzheimer's and other tauopathies [4]. | | | SH-SY5Y cells & Thioflavin T assay [2] | Reduced Aβ aggregation and fibril formation [2]. | Limits formation of amyloid-β plaques, a core feature of Alzheimer's pathology [2]. | | Apoptosis Regulation (Controls programmed cell death) | SH-SY5Y cells [1] | ↑ Bcl-2 (anti-apoptotic); ↓ Bax (pro-apoptotic) [1]. | Helps maintain neuronal survival by preventing cell death pathways [1]. | | Cholinergic Support (Enhances neurotransmitter function) | SH-SY5Y cells; AChE inhibition assay [2] | Inhibited Acetylcholinesterase (AChE) activity [2]. | Could ameliorate cholinergic deficit, a key factor in Alzheimer's-related memory loss [2]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Table 2: Summary of Critical Experimental Protocols
| Study Focus | Model System | Treatment Protocol | Key Assays and Endpoints Measured |
|---|
| Against Amyloid-β & Tau Pathology [2] | Human neuroblastoma SH-SY5Y cells | Cells pre-treated with quercetin (specific conc. not detailed in snippets) before Aβ1-42 exposure. | - Cell Viability: MTT assay
Quercetin's effects are mediated by influencing several critical cellular signaling pathways, visualized in the diagram below.
This diagram illustrates how quercetin counteracts major pathological processes in neurodegeneration, leading to an overall neuroprotective outcome.
For the target audience of researchers and drug development professionals, two factors beyond efficacy are critical.
Acute Toxic